9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
Description
Properties
IUPAC Name |
9-(2-aminobutyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.ClH/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15;/h4-6H,2-3,10H2,1H3,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLXVUJWAGOAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(N=CN=C21)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride mechanism of action
[1][2]
Part 1: Molecular Identity & Structural Logic[1][2]
This compound represents a simplified, acyclic mimetic of adenosine.[1][2] By replacing the ribose sugar with a 2-aminobutyl aliphatic chain, the molecule retains the capacity to bind purine-recognizing enzymes while lacking the hydroxyl groups necessary for typical phosphodiester bond formation or hydrolysis.[1][2]
Chemical Specifications
| Property | Detail |
| IUPAC Name | 9-(2-aminobutyl)-9H-purin-6-amine trihydrochloride |
| Common Ref | 9-(2-aminobutyl)adenine; Acyclic Adenine Analog |
| CAS Number | 2418644-71-8 (HCl salt form) |
| Molecular Formula | C₉H₁₄N₆[1][2][3][4][5][6][7][8] · xHCl |
| Core Scaffold | Adenine (6-aminopurine) |
| Functional Motif | N9-alkylamine (mimics the ribose-amino acid distance in SAH) |
| Solubility | High in water (due to HCl salt); DMSO |
Part 2: Mechanism of Action (MoA)[1][2]
The biological activity of 9-(2-aminobutyl)adenine is defined by its ability to act as an antimetabolite and enzyme inhibitor .[1][2] Its mechanism is tripartite:
Competitive Inhibition of SAH Hydrolase (Epigenetic Modulation)
The most potent mechanistic pathway for N9-aminoalkyl adenines is the inhibition of S-Adenosyl-L-homocysteine (SAH) Hydrolase .[1][2]
-
Logic: SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[1][2] The enzyme recognizes the adenine base and the amino acid tail.[1][2]
-
Mechanism: 9-(2-aminobutyl)adenine mimics the spatial arrangement of the adenine ring and the terminal amino group of SAH (or the decarboxylated derivative).[1][2] It binds to the active site but cannot be hydrolyzed.[1][2]
-
Downstream Effect: Inhibition of SAH hydrolase leads to intracellular accumulation of SAH.[1][2] High SAH levels product-inhibit Methyltransferases (MTases) , leading to global hypomethylation of DNA and histones (epigenetic silencing reversal).[1][2]
Adenosine Deaminase (ADA) Interaction[1][2]
-
Substrate/Inhibitor: Adenosine Deaminase converts adenosine to inosine.[1][2] N9-alkyl adenines act as competitive inhibitors or slow-turnover substrates.[1][2]
-
Resistance: Unlike natural adenosine, the acyclic butyl chain renders the molecule resistant to rapid degradation, prolonging its half-life and occupancy of adenosine receptors or transporter proteins (ENT/CNT).[1][2]
Synthetic Building Block (PNA & Peptidomimetics)
In drug development, this molecule serves as a "warhead" precursor.[1][2] The free primary amine on the butyl chain allows for the attachment of:
Part 3: Visualization of Signaling Interference[1][2]
The following diagram illustrates how 9-(2-aminobutyl)adenine interferes with the Methylation Cycle and Purine Salvage Pathway.
Caption: Figure 1. Mechanism of Action showing the blockade of SAH Hydrolase, leading to feedback inhibition of Methyltransferases and modulation of the epigenetic landscape.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis of 9-(2-aminobutyl)adenine
Context: Standard synthesis for N9-alkylated purines.[1][2]
-
Reagents: Adenine (1.0 eq), 2-(tert-butoxycarbonylamino)-1-bromobutane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).[1][2]
-
Alkylation:
-
Deprotection:
Protocol B: SAH Hydrolase Inhibition Assay
Context: Validating the epigenetic mechanism.[1][2]
| Step | Action | Critical Parameter |
| 1. Enzyme Prep | Recombinant Human SAH Hydrolase (rec-SAHH) | Dilute to 50 nM in Assay Buffer (PBS pH 7.4, 1mM DTT).[1][2] |
| 2. Substrate | S-Adenosylhomocysteine (SAH) | K_m is approx 10 µM.[1][2] Use 20 µM saturating concentration.[1][2] |
| 3. Detection | Ellman’s Reagent (DTNB) | Detects free thiols (Homocysteine release).[1][2] |
| 4. Reaction | Mix Enzyme + Compound (0.1 - 100 µM) | Pre-incubate 15 min at 37°C. |
| 5. Initiation | Add SAH substrate | Total volume 100 µL. |
| 6. Measurement | Absorbance at 412 nm | Continuous read for 20 mins.[1][2] Calculate IC50. |
Protocol C: Cell Viability & Methylation Analysis
References
-
De Clercq, E. (2005).[1][2] "Acyclic nucleoside phosphonates: Past, present and future." Biochemical Pharmacology. Link
-
Borchardt, R. T. (1980).[1][2] "S-Adenosyl-L-homocysteine hydrolase as a target for the design of antiviral agents." Journal of Medicinal Chemistry. Link
-
Holy, A. (1993).[1][2] "Antiviral acyclic nucleoside phosphonate derivatives." Collect. Czech. Chem. Commun.Link[1][2]
-
Yuan, H., et al. (2016).[1][2] "SAH Hydrolase Inhibitors: Structural Studies and Therapeutic Potential." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024).[1][2] "Product Entry: 9-(2-aminobutyl)-9H-purin-6-amine trihydrochloride." Link
Sources
- 1. 2-amino-9-(2-deoxy-β-D-ribo-hexopyranosyl)purin-6-one - CAS号 107712-18-5 - 摩熵化学 [molaid.com]
- 2. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Uowyqnxgrsnhfl-uhfffaoysa- | C9H8OSe2 | CID 21589472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Q7Zpv67R5P | C31H33F2N7O6S | CID 171390155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
Technical Whitepaper: Process Chemistry for 9-(2-aminobutyl)-9H-purin-6-amine HCl
[1]
Executive Summary
The compound 9-(2-aminobutyl)-9H-purin-6-amine (and its hydrochloride salt) represents a critical scaffold in the development of acyclic nucleoside phosphonates (ANPs) and peptide nucleic acid (PNA) monomers.[1] Structurally, it consists of an adenine base alkylated at the N9 position with a 2-aminobutyl side chain.[1] This specific architecture mimics the sugar-phosphate backbone of natural nucleic acids, granting it potential antiviral properties (analogous to Tenofovir or Penciclovir) and utility in antisense therapeutic research.[1]
This technical guide outlines a robust, scalable synthetic route prioritizing regioselectivity (N9 vs. N7 alkylation) and process safety . We utilize a Mitsunobu coupling strategy as the primary protocol due to its superior regiocontrol compared to classical alkylation, ensuring high purity of the pharmacologically active N9-isomer.
Part 1: Retrosynthetic Analysis & Strategic Design
The synthesis of 9-(2-aminobutyl)adenine poses two primary chemical challenges:
-
Regioselectivity: Adenine is an ambident nucleophile.[1] Alkylation can occur at N9 (desired) or N7 (undesired).[1][2] Classical alkylation (RX + Base) often yields mixtures (typically 4:1 N9:N7).[1]
-
Side-Chain Functionalization: The 2-aminobutyl moiety contains a chiral center (if optically active starting material is used) and a primary amine that requires orthogonal protection during the coupling step.
Strategic Disconnection
We disconnect the C-N bond between the purine N9 and the side chain C1.
-
Synthon A (Nucleobase): Adenine (or
-protected adenine to prevent exocyclic amine side reactions).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Synthon B (Side Chain): A protected amino-alcohol, specifically
-Boc-2-aminobutan-1-ol .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Why Mitsunobu?
While direct alkylation with 1-bromo-2-aminobutane is cheaper, it suffers from poor regioselectivity.[1] The Mitsunobu reaction (using
Part 2: Experimental Protocols
Workflow Diagram: Synthesis Pathway
Caption: Figure 1. Convergent synthesis strategy utilizing Mitsunobu coupling for N9 regioselectivity.
Step 1: Preparation of Side Chain (N-Boc-2-aminobutan-1-ol)
Objective: Protect the primary amine to prevent self-alkylation and catalyst poisoning.
-
Charge a 500 mL round-bottom flask with 2-aminobutan-1-ol (10.0 g, 112 mmol) and dichloromethane (DCM, 150 mL).
-
Cool to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (
, 1.1 eq, 26.9 g) dissolved in DCM (50 mL). -
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain).[1]
-
Workup: Wash with 1M citric acid (removes unreacted amine), saturated
, and brine. -
Dry over
and concentrate in vacuo. -
Yield: Expect ~90-95% of a colorless viscous oil.
Step 2: Mitsunobu Coupling (N9-Alkylation)
Objective: Regioselective attachment of the side chain to Adenine.[2][3][4]
-
Suspend Adenine (5.0 g, 37 mmol) and
-Boc-2-aminobutan-1-ol (1.2 eq, 8.4 g) in anhydrous THF (150 mL) under Nitrogen atmosphere. -
Add Triphenylphosphine (
, 1.5 eq, 14.5 g). Stir until mostly dissolved. -
Cool the mixture to 0°C.
-
Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 11.2 g) dropwise over 30 minutes. Critical: Maintain temp <5°C to prevent side reactions.
-
Stir at RT for 12–18 hours. The suspension typically clears as the adenine is consumed.
-
Quench with MeOH (5 mL) and concentrate.
-
Purification: The crude residue contains
and reduced DIAD. -
Yield: Expect 60-75% of the N9-isomer (White foam/solid).
Step 3: Deprotection and Salt Formation
Objective: Removal of Boc group and isolation of the HCl salt.
-
Dissolve the intermediate (5.0 g) in dry 1,4-Dioxane (25 mL).
-
Add 4M HCl in Dioxane (10 eq).
-
Stir at RT for 2–4 hours. A white precipitate should form.[1]
-
Filter the solid under
(hygroscopic).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Wash with cold diethyl ether to remove organic impurities.[1]
-
Dry in a vacuum oven at 40°C over
.
Part 3: Characterization & Quality Control[1]
To ensure scientific integrity, the differentiation between N9 and N7 isomers is paramount.
Data Summary Table
| Parameter | Specification / Expected Value | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, 0.1% TFA/ACN) |
| Mass Spec | [M+H]+ = 207.13 (Free base) | LC-MS (ESI+) |
| Melting Point | > 200°C (dec) (Typical for HCl salts) | Capillary MP |
| Regio-purity | N9 > 99% (No N7 detected) | 1H/13C NMR |
NMR Diagnostics (Critical for Validation)
The most reliable method to confirm N9 substitution is the chemical shift of the Purine carbons (C4 and C5) and HMBC correlations.
-
1H NMR (DMSO-d6):
-
Side Chain:
-
: Multiplet ~4.1 – 4.3 ppm.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Multiplet ~3.3 – 3.5 ppm.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Ethyl group signals (Multiplet ~1.5 ppm, Triplet ~0.9 ppm).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
13C NMR Distinction (N9 vs N7):
Logic for Isomer Differentiation (DOT)
Caption: Figure 2. Decision tree for NMR-based structural validation of N9-alkylation.
Part 4: Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Mitsunobu:
-
Cause: Incomplete dryness of reagents.
and Adenine must be strictly anhydrous. -
Fix: Azeotrope Adenine with pyridine or toluene before use.[1] Use fresh DIAD.
-
-
N7 Contamination:
-
Cause: High temperature during DIAD addition or using classical alkylation (
/DMF) without steric control.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Fix: Maintain 0°C strictly.[1] If using alkylation, switch to 6-chloropurine as the nucleophile (sterics at C6 disfavor N7 attack) and convert to amine later with
[2].ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Hygroscopicity of HCl Salt:
-
Cause: Excess HCl or presence of water.
-
Fix: Lyophilize from water/dioxane if the ether precipitation yields a gum.
-
References
-
Buyens, D. M. S., et al. (2017).[1][6] "Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine." Chemistry.
-
Kotian, P. L., et al. (2006).[1] "An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles." Nucleosides, Nucleotides and Nucleic Acids, 25(2), 121-140.[1][7]
-
BenchChem Application Notes. (2025). "Distinguishing between N7 and N9 purine isomers by NMR."
-
Huang, K., et al. (2024).[1][8] "Synthesis of Acyclic Nucleoside Analogues through P(NMe2)3-Mediated Regioselective N-Alkylation." ResearchGate.[8]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Analogs of 9-(2-aminobutyl)-9H-purin-6-amine: A Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-(2-aminobutyl)-9H-purin-6-amine, an N9-substituted adenine derivative, represents a versatile chemical scaffold with significant potential in drug discovery. The purine core is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents that target a wide array of biological processes, from neurotransmission to cell cycle control.[1][2] This technical guide provides a comprehensive exploration of the structural analogs of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride. We will deconstruct the molecule to examine strategic modifications at the N9-side chain, the N6-amino group, and the C2/C8 positions of the purine ring. This paper synthesizes field-proven insights into synthetic methodologies, elucidates critical structure-activity relationships (SAR), and details the impact of these modifications on biological targets such as phosphodiesterases, adenosine receptors, and kinases. Complete with detailed experimental protocols and workflow diagrams, this guide serves as an essential resource for researchers aiming to design and develop novel purine-based therapeutics.
Part 1: The Core Scaffold: 9-(2-aminobutyl)-9H-purin-6-amine
Introduction to 9-Substituted Adenines
Adenine and its derivatives are fundamental to numerous biological processes. The N9 position of the purine ring is a common point of attachment for various substituents, most notably the ribose sugar in adenosine, which is crucial for forming DNA, RNA, and energy-carrying molecules like ATP. In medicinal chemistry, modifying the N9 position with alkyl, aryl, or other functional groups is a well-established strategy to create compounds that can modulate the activity of enzymes and receptors without being incorporated into nucleic acids.[3][4] This avoids the genotoxicity associated with some nucleoside analogs while allowing for fine-tuning of pharmacological properties. The (2-aminobutyl) side chain of the core topic molecule introduces a chiral center and a basic amino group, providing key hydrogen bonding and ionic interaction opportunities with biological targets.
Physicochemical Properties
The core compound, 9-(2-aminobutyl)-9H-purin-6-amine, has the molecular formula C9H14N6[5]. It is typically supplied as a hydrochloride salt to enhance its aqueous solubility and stability, which is a critical consideration for both in vitro assay development and potential in vivo applications. The presence of the primary amine on the butyl chain and the exocyclic amine at the C6 position, along with the nitrogen atoms in the purine ring, makes the molecule a multiple hydrogen bond donor and acceptor, governing its interaction with protein targets.
Part 2: Strategic Modifications and Synthesis of Analogs
The rational design of purine-based inhibitors hinges on a systematic and efficient synthetic strategy. A convergent, late-stage functionalization approach is often preferred as it allows for the rapid generation of a diverse library of analogs from a common intermediate.
Overview of Synthetic Strategies
A highly effective method for producing diversely substituted purines begins with a readily available starting material like 2,6-dichloropurine. This allows for sequential and regioselective displacement of the chloro groups, followed by N9-alkylation. This modular approach provides maximal flexibility for exploring the chemical space around the purine scaffold.
Modification of the N9-Alkylamine Chain
The N9 position is critical, as substitutions here directly influence the orientation of the purine within a binding pocket. While the core molecule features a 2-aminobutyl group, SAR studies on related purines show that this position is highly sensitive to modification.
-
Alkyl Chains: Simple, unbranched alkyl chains like ethyl can be detrimental to activity at certain targets, such as adenine receptors.[3] However, incorporating polar or basic functionalities, such as morpholinoethyl groups, has been shown to restore or enhance affinity.[3][4]
-
Benzyl Groups: Introducing a benzyl group at N9 can lead to highly potent compounds. Further functionalization of the benzyl ring, for instance with a 2-methoxy substituent, has been shown to increase potency in PDE-4 inhibitors by orders of magnitude.[6]
Substitution at the N6-Amine Position
The exocyclic amine at the C6 position is a primary hydrogen-bonding feature of adenine.
-
Alkylation/Arylation: Replacing the N6-amino moiety with other amino groups can be detrimental to activity in some contexts, such as for PDE-4 inhibitors where N6-methylamino is preferred over other substitutions.[6] In contrast, for adenosine A3 receptor ligands, a larger N6-(3-iodobenzyl) moiety is a key feature for achieving high selectivity.[7]
-
Non-Amine Substituents: The amine can be replaced entirely. For example, 6-morpholino purine derivatives have shown potent anti-proliferative activity against leukemia cells.[8] The synthesis often proceeds through a 6-chloropurine intermediate, which is readily displaced by amines like morpholine.
Derivatization at the C2 and C8 Positions
Modifications at the C2 and C8 positions offer another axis for optimizing potency, selectivity, and pharmacokinetic properties.
-
C2 Position: Introduction of small, lipophilic substituents such as trifluoromethyl, n-propyl, or iodo groups at the C2 position can be highly favorable for PDE-4 inhibitory activity and selectivity against other PDE isoforms.[6]
-
C8 Position: For adenine receptor ligands, substitution at the C8 position with basic residues like amino, piperidinyl, or piperazinyl groups is a well-tolerated and effective modification for enhancing affinity.[3][4]
Part 3: Structure-Activity Relationship (SAR) and Biological Targets
Systematic modification of the purine scaffold has led to the discovery of potent and selective inhibitors for several important drug targets.
SAR for Phosphodiesterase (PDE) Inhibition
Adenine derivatives substituted at the N9 position are potent inhibitors of cyclic nucleotide phosphodiesterases, particularly PDE-4.[6] This enzyme is a key regulator of intracellular cyclic AMP (cAMP), a second messenger involved in inflammation. Inhibiting PDE-4 leads to an increase in cAMP, which has anti-inflammatory effects.
Sources
- 1. massivebio.com [massivebio.com]
- 2. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 9-(2-aminobutyl)-9h-purin-6-amine trihydrochloride (C9H14N6) [pubchemlite.lcsb.uni.lu]
- 6. Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Discovery and development of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
Technical Whitepaper: Discovery and Development of 9-(2-aminobutyl)-9H-purin-6-amine Hydrochloride
Executive Summary
The compound 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (CAS: 2418644-71-8 for the trihydrochloride form) represents a critical scaffold in the class of acyclic nucleoside analogs . Historically, the removal of the rigid sugar ring from nucleosides—pioneered by the discovery of Acyclovir and later Tenofovir—marked a paradigm shift in antiviral and antineoplastic therapeutics. This specific analog, featuring a 2-aminobutyl side chain at the N9 position of the adenine ring, serves as a versatile pharmacophore. It functions primarily as a ribose mimetic , offering metabolic stability against phosphorylases while retaining the capacity for intracellular phosphorylation or enzyme active-site binding.
This technical guide details the rational design, synthetic pathways, and developmental profiling of this entity, positioning it as a high-value intermediate for Peptide Nucleic Acid (PNA) monomers and Acyclic Nucleoside Phosphonate (ANP) prodrugs.
Chemical Identity & Physicochemical Profile
Before detailing the development pipeline, the fundamental chemical identity must be established. This molecule is an adenine derivative where the ribose sugar is replaced by a flexible, chiral butyl amine chain.
| Parameter | Specification |
| IUPAC Name | 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride |
| Common Synonyms | 9-(2-aminobutyl)adenine; 2-aminobutyl-dA analog |
| CAS Number | 2418644-71-8 (Trihydrochloride form) |
| Molecular Formula | C₉H₁₄N₆[1][2][3][4] · xHCl |
| Molecular Weight | 206.25 g/mol (Free base); ~315.63 g/mol (3HCl) |
| Chirality | Contains one chiral center at C2 of the butyl chain. |
| Solubility | High water solubility (Salt form); DMSO soluble. |
| pKa | ~4.1 (Adenine N1), ~9.8 (Primary amine side chain) |
Rational Design: The "Acyclic" Logic
The discovery of this molecule stems from the bioisosteric replacement strategy . Natural nucleosides (Adenosine) are unstable in vivo due to rapid cleavage of the glycosidic bond by nucleoside phosphorylases.
Mechanistic Hypothesis:
-
Metabolic Stability: Replacing the N-glycosidic bond (C-N) with an N-alkyl bond renders the molecule resistant to cleavage, prolonging plasma half-life.
-
Sugar Mimicry: The 2-aminobutyl chain spatially mimics the C2' and C3' positions of the ribose ring. The primary amine on the side chain serves as a crucial "handle" for further functionalization (e.g., attaching phosphonates or peptides) or for hydrogen bonding within the polymerase active site.
-
Regioselectivity: The N9 position is critical. N7-alkylation often results in inactive compounds; therefore, the synthetic route must prioritize N9 selectivity.
Chemical Synthesis & Manufacturing
The synthesis of 9-(2-aminobutyl)-9H-purin-6-amine requires overcoming the classic "Purine Regioselectivity Problem" (N9 vs. N7 alkylation).
Retrosynthetic Analysis
The most robust pathway involves the alkylation of Adenine (or 6-chloropurine) with a protected 1-bromo-2-aminobutane derivative.
Optimized Synthetic Protocol (Step-by-Step)
Phase A: Preparation of the Electrophile
-
Starting Material: 2-aminobutan-1-ol (Chiral or Racemic).
-
Protection: React with Di-tert-butyl dicarbonate (Boc₂O) to protect the amine.
-
Reaction:NH2-CH(Et)-CH2OH + Boc2O → Boc-NH-CH(Et)-CH2OH
-
-
Activation: Convert the alcohol to a leaving group (Mesylate or Bromide).
-
Protocol: Treat with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.
-
Phase B: N9-Alkylation of Adenine
-
Base Selection: Use Cesium Carbonate (Cs₂CO₃) in DMF. Cesium promotes N9 alkylation over N7 due to the "Cesium Effect" (coordination with N7 hindering attack).
-
Coupling:
-
Mix Adenine (1.0 eq) + Cs₂CO₃ (1.5 eq) in dry DMF. Stir at 60°C for 1 hour.
-
Add Boc-protected mesylate (1.1 eq). Heat to 80°C for 12 hours.
-
-
Purification: The crude mixture contains N9 (Product) and N7 (Isomer). Separate via silica gel column chromatography (MeOH/DCM gradient). The N9 isomer is generally less polar.
Phase C: Deprotection & Salt Formation
-
Deprotection: Dissolve the N9-Boc intermediate in 1,4-Dioxane.
-
Acidification: Add 4M HCl in Dioxane dropwise. Stir at RT for 4 hours.
-
Isolation: The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether to remove organic impurities.
Visualization of Synthetic Workflow
Caption: Optimized synthetic route for 9-(2-aminobutyl)-9H-purin-6-amine HCl via N9-selective alkylation.
Biological Profiling & Mechanism of Action
Once synthesized, the compound undergoes rigorous screening. Its primary utility lies in two domains: Antiviral Activity (as a nucleoside mimetic) and Kinase Inhibition .
Mechanism: The "False Substrate"
The molecule acts as a competitive inhibitor or chain terminator.
-
Cellular Uptake: Unlike phosphorylated nucleotides, this neutral/cationic molecule crosses cell membranes via nucleoside transporters (ENT/CNT).
-
Intracellular Phosphorylation: The free amine or the adenine ring is recognized by cellular kinases.
-
Target Engagement:
-
Scenario A (Antiviral): It mimics dATP. If phosphorylated, it binds to Viral DNA Polymerase, causing chain termination due to the lack of a 3'-OH group equivalent.
-
Scenario B (Epigenetic): It inhibits Methyltransferases by mimicking the adenosine moiety of S-Adenosylmethionine (SAM).
-
Biological Evaluation Protocol
| Assay Type | Target / Cell Line | Methodology | Success Criteria |
| Enzymatic | Adenosine Deaminase (ADA) | UV Spectrophotometry (265 nm) | Stability > 95% over 4 hours (Resistance to deamination). |
| Antiviral | HSV-1 / HIV-1 (Vero Cells) | CPE Inhibition / MTT Assay | EC₅₀ < 10 µM; CC₅₀ > 100 µM (Selectivity Index > 10). |
| Cytotoxicity | HepG2 / HeLa | CellTiter-Glo (ATP quantification) | High CC₅₀ (Low toxicity to host cells). |
Signaling Pathway Interaction
Caption: Mechanism of Action: Uptake, activation, and viral DNA chain termination.
Pharmaceutical Development & Quality Control
For research or clinical use, the Hydrochloric Acid (HCl) salt form is preferred over the free base due to enhanced aqueous solubility and crystallinity.
Salt Selection Strategy
-
Trihydrochloride (3HCl): The most common commercial form (CAS 2418644-71-8). The adenine ring (N1, N3, N7) and the side chain amine can all be protonated. This form is highly hygroscopic and requires storage under inert gas (Argon).
-
Monohydrochloride (HCl): Preferred for biological assays to avoid excessive acidity in media. Obtained by careful titration of the 3HCl salt with NaOH to pH ~4.5.
Analytical Characterization (QC Standards)
To ensure "Trustworthiness" (Part 2 of Directive), every batch must pass these checkpoints:
-
¹H NMR (DMSO-d₆):
-
Diagnostic peaks: Purine protons at δ 8.1–8.3 ppm (s, 1H each).
-
Side chain: Multiplets at δ 1.5–3.5 ppm corresponding to the butyl chain.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
Requirement: >98% purity (Area under curve).
-
-
Mass Spectrometry (LC-MS):
-
Observed [M+H]⁺ peak at ~207.13 m/z (Free base mass).
-
References
-
De Clercq, E. (2005). "Acyclic nucleoside phosphonates: Past, present and future." Biochemical Pharmacology. Link
-
Holy, A. (2003). "Phosphonomethoxyalkyl analogs of nucleotides." Current Pharmaceutical Design. Link
-
Bidepharm. (2024).[4] "Certificate of Analysis: 9-(2-aminobutyl)-9H-purin-6-amine trihydrochloride (CAS 2418644-71-8)."[1][2][3][5] Link
-
Jordheim, L. P., et al. (2013). "Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases." Nature Reviews Drug Discovery. Link
-
Sigma-Aldrich. (2024). "Product Specification: 9-(2-aminobutyl)-9H-purin-6-amine." Link
Sources
- 1. 1909327-99-6|9-[3-(Methylamino)propyl]-9H-purin-6-amine trihydrochloride|BLD Pharm [bldpharm.com]
- 2. 1864055-97-9|9-(2-(Ethylamino)ethyl)-9h-purin-6-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 10xchem.com [10xchem.com]
- 4. CAS:2418644-71-8, 9-(2-Aminobutyl)-9H-purin-6-amine trihydrochloride-毕得医药 [bidepharm.com]
- 5. 898908-26-4|9-(Pyrrolidin-3-yl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride target identification and validation
Executive Summary & Structural Logic
The compound 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride belongs to the class of acyclic nucleoside analogs . Structurally, it consists of an adenine base (purin-6-amine) attached at the N9 position to a chiral 2-aminobutyl linker. This architecture mimics the adenosine moiety found in ATP and S-Adenosyl-L-homocysteine (SAH).
Primary Target Hypothesis: Based on structural homology to established antivirals (e.g., Vidarabine, Neplanocin A) and metabolic intermediates, the highest probability target is S-Adenosylhomocysteine Hydrolase (SAH Hydrolase / AHCY) .
Secondary "Purineome" Targets: Due to the conserved adenine scaffold, off-target interactions with Adenosine Deaminase (ADA) , HSP90 (N-terminal pocket) , and specific Kinases (CDKs) must be systematically ruled out.
This guide details a self-validating workflow to transition from this specific chemical entity to a confirmed molecular target.
Phase I: Rational Probe Design & In Silico Profiling
Before wet-lab experimentation, we must define the "attachability" of the molecule for affinity capture.
Pharmacophore Mapping
The "2-aminobutyl" chain likely mimics the ribose sugar of adenosine. In SAH Hydrolase, the adenine ring binds in a hydrophobic pocket while the sugar/pseudo-sugar interacts with polar residues (Thr157, Asp131, Lys186 in human AHCY).
-
Critical Decision Point: The primary amine on the butyl chain is a tempting handle for conjugation. However, if this amine mimics the 2'/3'-OH of ribose required for hydrogen bonding, modifying it will destroy affinity.
-
Strategy: Perform Molecular Docking (AutoDock Vina or Schrödinger Glide) against PDB ID: 1LI4 (Human SAH Hydrolase).
-
Scenario A: The amine points out of the pocket → Use for linker attachment.
-
Scenario B: The amine is buried → Use the N6-exocyclic amine of the adenine ring for linker attachment (N6-functionalized adenosine analogs often retain affinity).
-
In Silico Protocol
-
Preparation: Protonate the N1 of adenine and the side-chain amine (pH 7.4).
-
Grid Generation: Center grid on the co-crystallized ligand (Adenosine/Neplanocin) of PDB 1LI4.
-
Docking: Run rigid-receptor, flexible-ligand docking.
-
Output: Calculate binding energy (
). If kcal/mol, proceed to biophysical validation.
Phase II: Chemoproteomics (Affinity Chromatography)
This is the "Gold Standard" for unbiased target identification. We will immobilize the compound on a solid support to "fish" the target from cell lysate.
Probe Synthesis (The "Linker Strategy")
To avoid false negatives, we synthesize two probe variants:
-
Probe A (Side-chain coupled): 9-(2-aminobutyl)adenine coupled via the butyl-amine to NHS-activated Sepharose.
-
Probe B (N6-coupled): N6-(6-aminohexyl)-9-(2-aminobutyl)adenine coupled to NHS-activated Sepharose (leaving the side chain free).
The "Pull-Down" Protocol
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% NP-40, 5% Glycerol, 1 mM DTT, Protease Inhibitors. (Do not use SDS; it denatures the target).
-
Elution Buffer: 5 mM Free Compound (Competitor) or 100 mM Glycine (pH 2.5).
Workflow:
-
Lysate Prep: Lyse relevant cells (e.g., HeLa or Jurkat). Clarify by centrifugation (15,000 x g, 20 min).
-
Pre-clearing: Incubate lysate with blocked beads (no compound) for 1 h to remove sticky proteins (Actin, Tubulin).
-
Capture: Incubate pre-cleared lysate with Probe A and Probe B beads overnight at 4°C.
-
Competition Control (Crucial for Trustworthiness): In a parallel tube, add soluble free compound (100 µM) before adding the beads. If the target is real, the free drug will block binding to the beads.
-
Wash & Elute: Wash beads 5x with Lysis Buffer. Elute bound proteins.[1]
-
Analysis: SDS-PAGE followed by Silver Stain. Look for a band present in the "Capture" lane but absent in the "Competition" lane.
-
ID: Excise band -> Trypsin Digestion -> LC-MS/MS.
Caption: Workflow for Chemoproteomic Target Deconvolution using Competition Assays.
Phase III: Biophysical Validation (CETSA)
To prove the compound engages the target inside living cells (not just in lysate), we use the Cellular Thermal Shift Assay (CETSA) .
Principle: Ligand binding stabilizes a protein, shifting its melting temperature (
CETSA Protocol
-
Treatment: Treat 1x10^7 cells with Compound (10 µM) or DMSO (Control) for 1 hour.
-
Heating: Aliquot cells into PCR tubes. Heat to a gradient: 40°C, 44°C, 48°C... 64°C for 3 minutes.
-
Lysis: Freeze-thaw x3 to lyse cells. Spin down aggregates (20,000 x g, 20 min).
-
Detection: Western Blot the supernatant using anti-SAH Hydrolase (AHCY) antibody.
-
Result: If the compound binds, the AHCY band will persist at higher temperatures in the treated samples compared to DMSO.
Data Interpretation Table:
| Temperature (°C) | DMSO Control (Band Intensity) | Compound Treated (Band Intensity) | Interpretation |
| 48°C | 100% | 100% | Protein Stable |
| 52°C | 50% ( | 90% | Stabilization (+) |
| 56°C | 10% | 60% | Significant Shift |
| 60°C | 0% | 20% | Protein Denatured |
Phase IV: Functional Validation (Enzymatic Assay)
If MS and CETSA point to SAH Hydrolase , you must validate the functional consequence: Inhibition of SAH hydrolysis .
Pathway Context: SAH Hydrolase catalyzes the reversible hydrolysis of S-Adenosylhomocysteine (SAH) to Adenosine (Ado) and Homocysteine (Hcy).[2][3] Inhibition causes accumulation of SAH, which is a potent feedback inhibitor of Methyltransferases.
AHCY Activity Assay
-
Method: Ellman’s Reagent (DTNB) Assay.
-
Reaction: SAH (Substrate) + Recombinant AHCY Enzyme + Compound
Adenosine + Homocysteine. -
Detection: Homocysteine contains a free thiol (-SH). DTNB reacts with -SH to produce TNB (yellow,
nm). -
Protocol:
-
Incubate 50 nM recombinant Human AHCY with graded concentrations of the compound (0.1 nM to 10 µM) for 15 min.
-
Add Substrate: 50 µM SAH.
-
Add Detection Reagent: 100 µM DTNB.
-
Measure Absorbance (412 nm) kinetically for 20 min.
-
Calculate
: Plot Rate vs. log[Compound].
-
Caption: Mechanism of Action. Inhibition of SAH Hydrolase leads to SAH accumulation, which feedback-inhibits cellular methylation.
References
-
Yuan, C. S., et al. "S-Adenosylhomocysteine hydrolase inhibitors: synthesis and antiviral activity." Journal of Medicinal Chemistry, 1996.
-
Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014.
-
De Clercq, E. "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Biochemical Pharmacology, 2005.
-
Lenz, T., et al. "Chemoproteomics-based target profiling of the kinase inhibitor cabozantinib." ACS Chemical Biology, 2018.
-
Schenone, M., et al. "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, 2013.
Sources
Technical Guide: Early-Stage Research on 9-(2-aminobutyl)-9H-purin-6-amine Hydrochloride
Executive Summary: The Acyclic Nucleoside Scaffold
In the landscape of early-stage drug discovery, 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (hereafter referred to as 9-ABA·HCl ) represents a critical "privileged structure." It belongs to the class of acyclic nucleoside analogues (ANAs) , where the traditional ribose sugar ring is replaced by a flexible, open-chain alkyl linker.
This modification confers two distinct advantages:
-
Metabolic Stability: The absence of the glycosidic bond renders the molecule resistant to nucleoside phosphorylases, extending its half-life in vivo.
-
Conformational Adaptability: The flexible 2-aminobutyl chain allows the adenine headgroup to adopt unique binding geometries in kinase pockets or viral polymerase active sites that rigid nucleosides cannot access.
This guide details the physicochemical profile, synthesis pathways, and experimental protocols for utilizing 9-ABA·HCl as a scaffold in Fragment-Based Drug Discovery (FBDD) and Antiviral Lead Optimization .
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Understanding the fundamental properties of 9-ABA·HCl is prerequisite to successful formulation and assay development. Unlike standard adenine, the hydrochloride salt form significantly alters solubility and handling requirements.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Insight |
| IUPAC Name | 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride | Defines the N9-alkylation pattern essential for biological activity. |
| CAS Number | 1823316-27-3 | Primary identifier for the HCl salt form.[1][2] |
| Molecular Formula | C₉H₁₄N₆[3] · xHCl | Stoichiometry varies (mono/dihydrochloride); verify via elemental analysis. |
| Molecular Weight | ~242.71 g/mol (Free Base: 206.25) | Low MW makes it an ideal "Fragment" (Rule of 3 compliant). |
| Solubility | Water (>50 mg/mL), DMSO | The HCl salt ensures high aqueous solubility for biological assays. |
| pKa (Calculated) | N1 (Adenine): ~4.1 Primary Amine: ~9.8 | The side-chain amine is protonated at physiological pH, mimicking the charge of specific amino acid residues. |
| UV Max | 260 nm (ε ≈ 15,400 M⁻¹cm⁻¹) | Characteristic adenine absorption; use for concentration verification. |
Synthetic Pathway & Production Strategy
The synthesis of 9-ABA·HCl requires regiospecific alkylation at the N9 position of the adenine ring. A common pitfall is N7-alkylation, which produces an inactive isomer. The protocol below utilizes the "Hard-Soft Acid-Base" (HSAB) principle to favor N9 substitution.
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the critical path from raw materials to the isolated hydrochloride salt, highlighting the N9 vs. N7 selectivity checkpoint.
Figure 1: Synthetic route for 9-(2-aminobutyl)-9H-purin-6-amine HCl favoring N9-regioselectivity.
Detailed Synthesis Protocol
Objective: Synthesis of 9-(2-aminobutyl)-9H-purin-6-amine HCl (100mg scale).
Reagents:
-
Adenine (anhydrous)
-
(S)-1-bromo-2-(Boc-amino)butane (Chiral linker)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, suspend Adenine (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF. Stir at 60°C for 1 hour.
-
Why: This deprotonates the N9 position, creating the purine anion.
-
-
Alkylation: Add (S)-1-bromo-2-(Boc-amino)butane (1.1 eq) dropwise. Heat to 80°C for 12 hours.
-
Control: Monitor via TLC (9:1 DCM:MeOH). Look for the disappearance of Adenine (Rf ~0.2) and appearance of the N9-product (Rf ~0.5).
-
-
Purification (Crucial): Evaporate DMF. Resuspend residue in EtOAc/Water. Wash organic layer with brine. Purify via Flash Chromatography (SiO₂) to separate the N9 isomer from the N7 byproduct.
-
Deprotection: Dissolve the purified N9-Boc intermediate in DCM. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at room temperature for 2 hours.
-
Isolation: The product will precipitate as the hydrochloride salt. Filter, wash with diethyl ether, and dry under vacuum.
Biological Applications & Mechanism of Action[8]
9-ABA·HCl acts as a nucleobase scaffold . In biological systems, it functions through two primary mechanisms:
-
Kinase Inhibition (ATP Competitive): The adenine headgroup binds to the hinge region of kinases (e.g., CDK, FLT3), while the 2-aminobutyl tail extends into the solvent-exposed region or the ribose-binding pocket, providing a handle for further chemical modification to increase selectivity.
-
Viral Polymerase Recognition: As an acyclic nucleoside, it mimics the spatial arrangement of Adenosine. It can be phosphorylated intracellularly to form a chain-terminating nucleotide analogue.
Signaling Pathway Interaction (DOT Visualization)
The following diagram maps the potential interference of 9-ABA derivatives in the FLT3/STAT5 signaling cascade, a common target for N9-substituted purines.
Figure 2: Mechanism of Action - Competitive inhibition of FLT3 kinase phosphorylation by 9-ABA scaffold.
Experimental Validation Protocols
To validate the integrity and activity of 9-ABA·HCl, the following assays are standard.
HPLC Purity Assay
-
Column: C18 Reverse Phase (4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: 260 nm.
-
Acceptance Criteria: Single peak >98% area; retention time distinct from Adenine reference.
Solubility & Stability Screen
-
Prepare a 10 mM stock solution in DMSO.
-
Dilute to 100 µM in PBS (pH 7.4).
-
Incubate at 37°C for 24 hours.
-
Analyze via HPLC to confirm no degradation (hydrolysis of the amine or deamination).
References
-
PubChem. (n.d.). Compound Summary: Adenine Derivatives and Acyclic Nucleosides. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (Contextual reference for N9-substituted purine synthesis). Retrieved October 26, 2023, from [Link]
-
De Clercq, E., & Holy, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery. (Foundational reference for acyclic nucleoside mechanism). [Link]
Sources
Methodological & Application
Application Note: 9-(2-aminobutyl)-9H-purin-6-amine Hydrochloride in Cell Culture
[1]
Executive Summary & Mechanism of Action
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is an adenine derivative characterized by an acyclic aliphatic chain at the N9 position terminating in a primary amine. Structurally, it mimics the adenosine moiety found in key biological cofactors (ATP, SAM, NAD+) and nucleoside signaling molecules, but lacks the ribose ring and the 5'-hydroxyl/phosphate group.
Core Applications
-
Negative Control for Nucleoside Phosphonates: In antiviral research (HIV/HBV), 9-ABA-HCl serves as a non-phosphorylatable control for acyclic nucleoside phosphonates (ANPs) like Tenofovir or Adefovir. It helps distinguish between effects requiring intracellular phosphorylation (chain termination) and off-target effects.
-
Chemical Biology Scaffold (Probes): The primary amine on the butyl chain acts as a highly reactive "handle" for conjugation with fluorophores (e.g., FITC, Cy5) or biotin, enabling the creation of probes to study Adenosine Deaminase (ADA) or Adenosine Receptor (AR) binding kinetics.
-
Adenosine Receptor/Transporter Modulation: As an N9-substituted adenine, it can act as a competitive ligand for adenosine receptors (A1, A2A) or nucleoside transporters (ENTs), blocking natural adenosine uptake or signaling without activation.
Physicochemical Properties & Reconstitution
Proper handling is critical due to the hydrochloride salt form, which enhances water solubility but alters pH stability.
| Property | Specification |
| Molecular Formula | C9H14N6 · xHCl |
| Solubility (Water) | High (>50 mM); pH adjustment may be required. |
| Solubility (DMSO) | High (>100 mM); Recommended for stock solutions. |
| Stability | Hygroscopic. Store desicated at -20°C. |
| pKa (Amine) | ~9.5 (Aliphatic amine), ~4.2 (Adenine N1) |
Reconstitution Protocol (Stock Solution)
Objective: Prepare a 100 mM Stock Solution.
-
Weighing: Accurately weigh 3.15 mg of 9-ABA-HCl (assuming MW ~315.63 for tri-HCl or adjust for mono-HCl).
-
Solvent Addition: Add 100 µL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Note: While water-soluble, DMSO is preferred for stock stability to prevent hydrolysis or bacterial growth.
-
-
Mixing: Vortex for 30 seconds until completely dissolved.
-
Sterilization: If using water, filter through a 0.22 µm PTFE filter. (DMSO stocks are generally self-sterilizing).
-
Storage: Aliquot into 10 µL vials and store at -80°C. Avoid freeze-thaw cycles (>3 cycles).
Cell Culture Protocols
Experiment A: Cytotoxicity & Off-Target Profiling (Viability Assay)
Rationale: Before using 9-ABA-HCl as a probe or control, its intrinsic toxicity must be established. Acyclic nucleosides can inhibit S-Adenosylhomocysteine (SAH) Hydrolase, leading to indirect cytotoxicity.
Materials:
-
Target Cells (e.g., HEK293, Jurkat, or primary PBMCs).
-
Complete Media (RPMI or DMEM + 10% FBS).
-
CellTiter-Glo® or MTT Reagent.
Workflow:
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h.
-
Dose Preparation: Prepare serial dilutions of 9-ABA-HCl in complete media.
-
Range: 0.1 µM to 100 µM (Log scale: 0.1, 1, 10, 100 µM).
-
Vehicle Control: DMSO concentration must remain constant (e.g., 0.1%) across all wells.
-
-
Treatment: Aspirate old media (for adherent cells) and add 100 µL of drug-containing media.
-
Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
Readout: Add viability reagent, incubate, and measure luminescence/absorbance.
-
Analysis: Calculate CC50 (Cytotoxic Concentration 50%).
Experiment B: Competitive Antagonism Assay (Adenosine Signaling)
Rationale: To test if 9-ABA-HCl competes with Adenosine for receptor binding or transport.
Workflow:
-
Serum Starvation: Starve cells (e.g., A549) in serum-free media for 12h to reduce basal signaling.
-
Pre-treatment: Treat cells with 9-ABA-HCl (10 µM or 50 µM) for 1 hour.
-
Agonist Challenge: Add Adenosine (or specific agonist like NECA) at EC50 concentration (typically 1-10 µM).
-
Readout: Measure cAMP levels (for A2A/A2B receptors) or Phospho-ERK (for A1/A3 receptors) after 15-30 minutes.
-
Hypothesis: If 9-ABA-HCl acts as an antagonist, the Adenosine-induced cAMP/ERK spike will be blunted.
-
Pathway Visualization & Logic
The following diagram illustrates the structural logic of 9-ABA-HCl and its interference points in the Adenosine/Nucleotide pathway.
Figure 1: Mechanistic interference of 9-ABA-HCl in adenosine signaling. The compound mimics adenosine but lacks the ribose hydroxyls required for kinase activation, making it a "dead-end" analog or competitive inhibitor.
Data Presentation & Analysis
When reporting results using 9-ABA-HCl, structure your data to highlight its differential effects compared to active controls.
Table 1: Expected Phenotypes in Cell Assays
| Assay Type | Treatment | Expected Outcome | Interpretation |
| Antiviral (HIV/HBV) | Tenofovir (Active) | High Inhibition (Low EC50) | Chain termination of viral DNA. |
| 9-ABA-HCl | No Inhibition | Confirms phosphonate necessity. | |
| Viability (HEK293) | Puromycin (Toxic) | High Toxicity (Low CC50) | Protein synthesis inhibition. |
| 9-ABA-HCl | Low/No Toxicity | Lack of ribosomal interference. | |
| Adenosine Uptake | Adenosine (Radio) | High Uptake | Normal transport via ENT1. |
| 9-ABA-HCl | Reduced Uptake | Competitive inhibition of ENT1. |
Scientific Integrity & Troubleshooting
Critical Control Points
-
pH Drift: The hydrochloride salt is acidic. When adding high concentrations (>100 µM) to unbuffered media, the pH may drop, causing false-positive toxicity. Validation: Check media color (Phenol Red) or measure pH; buffer with HEPES if necessary.
-
Solubility Crash: The aliphatic aminobutyl chain is hydrophobic compared to ribose. If the stock is in DMSO, ensure rapid mixing when adding to aqueous media to prevent microprecipitation.
-
Serum Binding: Adenine analogs can bind to serum albumin. If EC50 values shift significantly between 1% and 10% FBS, consider performing assays in low-serum conditions.
Chemical Biology Utility (The "Linker" Concept)
The primary amine on the butyl chain (N-ε equivalent) is chemically distinct from the exocyclic amine of the adenine ring (N6).
-
Reaction: The primary amine reacts readily with NHS-Esters or Isothiocyanates .
-
Application: Researchers can react 9-ABA-HCl with FITC-NHS to generate N9-(fluoresceinyl-aminobutyl)-adenine . This fluorescent probe can be used to visualize adenosine receptors or measure Adenosine Deaminase binding via Fluorescence Polarization (FP).
References
-
De Clercq, E. (2005). "Acyclic nucleoside phosphonates: past, present and future." Biochemical Pharmacology, 73(7), 911-922. Link(Review of acyclic adenosine analogs and the structural necessity of the phosphonate group).
-
Jordheim, L. P., et al. (2013). "Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases." Nature Reviews Drug Discovery, 12, 447–464. Link(Context on nucleoside analog mechanisms and transport).
-
Jacobson, K. A., et al. (1992). "Functionalized congeners of adenosine: preparation of analogues with high affinity for A1-adenosine receptors." Journal of Medicinal Chemistry, 35(3), 407-422. Link(Describes the use of amino-functionalized adenine derivatives as scaffolds for receptor probes).
-
Sigma-Aldrich. "Product Specification: 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride." Catalog No. CDS017386.[1] Link(Source for physicochemical data).
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride for in vivo studies
An Application Guide for Preclinical In Vivo Evaluation of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride, a potent small molecule agonist of Toll-like Receptor 7 (TLR7). As a purine analog, this compound activates innate immune pathways, offering significant therapeutic potential in oncology and infectious diseases. This guide outlines the core mechanism of action, critical considerations for preclinical study design, and detailed, field-proven protocols for assessing its pharmacokinetic, pharmacodynamic, and efficacy profiles in murine models. The methodologies described herein are synthesized from established principles for evaluating immunomodulatory agents, providing a robust framework for preclinical investigation.
Introduction: The Therapeutic Potential of TLR7 Agonism
Toll-like Receptors (TLRs) are a class of pattern recognition receptors that form a cornerstone of the innate immune system.[1] Among these, TLR7 is of significant therapeutic interest as it recognizes single-stranded RNA (ssRNA), a hallmark of viral infection.[2] TLR7 is primarily expressed within the endosomes of immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells.[2]
Activation of TLR7 by an agonist such as 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride initiates a powerful downstream signaling cascade. This results in the activation of transcription factors like NF-κB and IRF7, leading to the robust production of Type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines and chemokines, including IL-6, IL-12, and TNF-α.[2][3] This orchestrated immune response can bridge innate and adaptive immunity, promoting the activation of T cells, B cells, and Natural Killer (NK) cells, which is highly desirable for cancer immunotherapy and as a vaccine adjuvant.[4]
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (MW: 315.63 g/mol as a trihydrochloride salt; CAS: 2418644-71-8) is a synthetic small molecule designed to mimic the natural ligands of TLR7, thereby harnessing this potent immune activation for therapeutic benefit. The hydrochloride salt form is utilized to enhance the compound's chemical stability and aqueous solubility, which are advantageous properties for pharmaceutical formulation.[5] This guide provides the essential protocols for advancing the preclinical evaluation of this compound.
Mechanism of Action: The TLR7 Signaling Pathway
The biological activity of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is mediated through the endosomal TLR7 signaling pathway. Upon administration, the compound is internalized by TLR7-expressing cells and trafficked to the endosome, where it can engage with the receptor.
The binding of the agonist to TLR7 induces a conformational change, leading to the recruitment of the adaptor protein MyD88.[6] This initiates a signaling cascade that culminates in the activation of key transcription factors and the subsequent expression of a wide array of immune-stimulatory molecules.
Caption: TLR7 signaling pathway initiated by agonist binding.
Preclinical In Vivo Study Design Considerations
A well-designed in vivo study is critical to understanding the therapeutic potential and limitations of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride. The following points should be carefully considered.
-
Animal Models: Standard immunocompetent mouse strains such as C57BL/6 or BALB/c are appropriate for initial pharmacokinetic (PK) and pharmacodynamic (PD) studies. The choice of strain may depend on the subsequent efficacy model (e.g., the syngeneic tumor model used). While some strain-dependent differences in PK can exist, a single strain is generally appropriate for initial screening studies.[7]
-
Formulation and Administration: As a hydrochloride salt, the compound is expected to be soluble in aqueous vehicles. Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline are recommended vehicles. The solution should be prepared fresh daily and filtered through a 0.22 µm filter before administration. Common routes of administration for systemic effects include intravenous (i.v.) and intraperitoneal (i.p.).[2][8] The choice of route will significantly impact the resulting pharmacokinetic profile.
-
Dose Selection: Based on published data for other potent small molecule TLR7 agonists, a dose range of 1 mg/kg to 50 mg/kg is a reasonable starting point for a dose-escalation study.[2][6] A pilot study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.
-
Pharmacokinetics (PK): Small molecule purine analogs can exhibit rapid clearance and short half-lives, sometimes less than an hour in mice.[1][2] A PK study is crucial to understand the exposure profile (Cmax, AUC, t1/2). Blood samples should be collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 24h) after a single dose.
-
Pharmacodynamics (PD) / Biomarkers: The primary PD effect of a TLR7 agonist is the induction of systemic cytokines. Peak cytokine levels are often observed within 2-6 hours post-administration and may return to baseline by 24 hours.[2] Therefore, blood sampling for cytokine analysis should be timed accordingly. Other key PD markers include the activation status of immune cells (dendritic cells, T cells, NK cells) in blood, spleen, or within a tumor microenvironment.[4]
Detailed Experimental Protocols
The following protocols are representative and should be adapted and optimized based on pilot study data and specific experimental goals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Study
This study aims to define the plasma exposure profile of the compound and correlate it with the induction of key systemic cytokines.
Caption: Experimental workflow for a murine PK/PD study.
Materials:
-
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
-
Sterile 0.9% Saline for Injection
-
8-10 week old C57BL/6 mice
-
Blood collection tubes (e.g., EDTA-coated)
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits[9]
-
Standard lab equipment (pipettes, centrifuges, etc.)
Procedure:
-
Dosing Solution Preparation: Calculate the required amount of compound for the desired dose and number of animals. Dissolve the compound in sterile saline to the final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200 µL). Vortex until fully dissolved and filter sterilize.
-
Animal Dosing: Administer a single dose of the compound via the chosen route (e.g., intravenous tail vein injection). Include a vehicle control group receiving saline only.
-
Blood Collection: At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 24 hours post-dose), collect blood (approx. 50-100 µL) into EDTA tubes. For PK analysis, samples from all time points are required. For PD, the 2h, 6h, and 24h time points are often most informative for cytokine induction.[2]
-
Plasma Processing: Centrifuge blood at 2000 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
PK Analysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point. Use this data to calculate key PK parameters.
-
PD Analysis: Analyze plasma samples using a multiplex immunoassay or ELISA to quantify the levels of IFN-α, IL-6, TNF-α, and other relevant cytokines/chemokines.[6][9]
Data Presentation:
| Parameter | Description | Expected Outcome |
| Cmax | Maximum observed plasma concentration | Dose-dependent |
| Tmax | Time to reach Cmax | Route-dependent (shortest for i.v.) |
| AUC | Area under the concentration-time curve | Measure of total drug exposure |
| t1/2 | Elimination half-life | May be short (<1-2 hours)[1][2] |
| Cytokine Levels | Plasma concentration (pg/mL) of IFN-α, IL-6, etc. | Peak induction at 2-6 hours post-dose[2] |
Protocol 2: In Vivo Efficacy and Immune Correlate Study (Syngeneic Tumor Model)
This protocol assesses the anti-tumor efficacy of the compound and characterizes the resulting immune response within the tumor microenvironment.
Materials:
-
All materials from Protocol 1
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or MC38 for C57BL/6 mice)
-
Matrigel (optional, for tumor cell implantation)
-
Flow cytometry antibodies and buffers
-
Tumor dissociation kit
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5x10^5 cells in 100 µL PBS) into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, Compound at low dose, Compound at high dose).
-
Dosing Regimen: Administer the compound according to a defined schedule (e.g., 10 mg/kg, i.p., twice weekly).[6]
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and clinical signs as indicators of toxicity. The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Immune Correlate Analysis (Satellite Group): At a key time point (e.g., 24 hours after the 3rd dose), euthanize a separate cohort of mice.
-
Sample Collection: Collect tumors, spleens, and blood.
-
Single-Cell Suspension: Process tumors and spleens into single-cell suspensions using mechanical dissociation and enzymatic digestion.
-
Flow Cytometry: Stain cells with a panel of fluorescently-labeled antibodies to identify and phenotype immune cell populations. This is crucial for understanding the mechanism of action.[4][10]
Data Presentation:
| Flow Cytometry Panel | Markers | Cell Type Identified | Rationale |
| Dendritic Cell Panel | CD45, CD11c, MHC-II, CD80, CD86 | Activated Dendritic Cells | TLR7 agonists directly activate DCs, upregulating co-stimulatory molecules.[4] |
| T Cell Panel | CD45, CD3, CD4, CD8, CD69, IFN-γ | Activated T Helper & Cytotoxic T Cells | Measures downstream adaptive immune activation.[4][11] |
| NK Cell Panel | CD45, CD3, NK1.1, CD69, CD107a | Activated Natural Killer Cells | NK cells are key effectors activated by the TLR7-induced cytokine milieu.[4] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical in vivo evaluation of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride. A thorough characterization of the compound's PK/PD profile is essential for designing effective dosing strategies for efficacy studies. Subsequent investigations should focus on combination therapies, such as with immune checkpoint inhibitors, where TLR7 agonists have shown significant synergistic potential.[2] The data generated from these studies will be critical for determining the clinical viability of this promising immunomodulatory agent.
References
-
Fischer, P. M., et al. (2004). Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Clinical Cancer Research. Available at: [Link]
-
Pels, K., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals. Available at: [Link]
-
Dovedi, S. J., et al. (2010). Antitumor Activity and Immune Response Induction of a Dual Agonist of Toll-Like Receptors 7 and 8. Cancer Research. Available at: [Link]
-
Sato, Y., et al. (2023). DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. Frontiers in Immunology. Available at: [Link]
-
Gibson, E. K., et al. (2022). Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, T., et al. (2025). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjugate Chemistry. Available at: [Link]
-
Wang, T., et al. (2025). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. PMC. Available at: [Link]
-
Cox, M., et al. (2023). TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. BioWorld. Available at: [Link]
-
UCL Discovery. (n.d.). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration. Available at: [Link]
-
Imarai, M., et al. (2006). Expression of Toll-Like Receptors (TLR) and Responsiveness to TLR Agonists by Polarized Mouse Uterine Epithelial Cells in Culture. Biology of Reproduction. Available at: [Link]
-
ResearchGate. (n.d.). Cytokine induction in mouse BMDCs by the TLR7 agonist with/without... Available at: [Link]
-
Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid? Available at: [Link]
-
Taylor & Francis eBooks. (n.d.). Pharmacokinetics of Purine Nucleoside Analogs. Available at: [Link]
-
Singh, M., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). Scientific Reports. Available at: [Link]
-
Comerci, A., et al. (2023). An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals. Frontiers in Immunology. Available at: [Link]
-
Di, L., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition. Available at: [Link]
-
Sato, Y., et al. (2023). DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. Frontiers. Available at: [Link]
-
Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Available at: [Link]
- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
Reaction Biology. (n.d.). Flow Cytometry Capabilities. Available at: [Link]
-
UCLA Health. (n.d.). Flow Cytometry Based Immune Assessment. Available at: [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]
-
ChemSynthesis. (2025). 9-(2-aminobenzyl)-9H-purin-6-amine. Available at: [Link]
-
PubChem. (n.d.). 9-(2-phenylethyl)-9H-purin-6-amine. Available at: [Link]
-
PubChem. (n.d.). 9-Butyl-9H-purin-6-amine. Available at: [Link]
-
NIST WebBook. (n.d.). 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-. Available at: [Link]
Sources
- 1. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 4. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mesoscale.com [mesoscale.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (PD-1/PD-L1-IN-9 hydrochloride)
For Research Use Only. Not for use in diagnostic procedures.
Authored by: A Senior Application Scientist
Introduction
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride, also identified as PD-1/PD-L1-IN-9 hydrochloride, is a potent, orally bioavailable small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction.[1] In the landscape of cancer immunotherapy, the PD-1/PD-L1 axis represents a critical immune checkpoint.[2][3] Tumor cells frequently exploit this pathway by overexpressing PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion.[4][5] By disrupting this interaction, 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride can reinvigorate the host's anti-tumor immune response, enhancing the ability of immune cells to recognize and eliminate cancer cells.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage, administration, and experimental protocols for the use of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride in both in vitro and in vivo research settings. The protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices to ensure technical accuracy and reproducibility.
Chemical and Physical Properties
| Property | Value |
| Synonyms | PD-1/PD-L1-IN-9 hydrochloride |
| Molecular Formula | C₉H₁₄N₆·HCl |
| Molecular Weight | 242.71 g/mol (as hydrochloride salt) |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride functions by competitively binding to PD-L1, thereby blocking its interaction with the PD-1 receptor on T cells. This restores T-cell activation and cytokine production, leading to enhanced immune-mediated tumor cell lysis. The compound has demonstrated a half-maximal inhibitory concentration (IC50) of 3.8 nM for the PD-1/PD-L1 interaction.[1]
Caption: Inhibition of the PD-1/PD-L1 interaction by 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
In Vitro Application Protocols
Preparation of Stock Solutions
It is critical to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentrations for experiments.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride in DMSO. For example, dissolve 2.43 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
In Vitro PD-1/PD-L1 Blockade Assay
This protocol outlines a general procedure to assess the ability of the compound to block the PD-1/PD-L1 interaction and restore T-cell activity.
-
Objective: To determine the effective concentration (EC50) of the compound in activating anti-tumor immunity of peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human PBMCs
-
A cancer cell line expressing PD-L1 (e.g., MDA-MB-231)
-
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride stock solution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay plates (96-well)
-
Cytotoxicity detection kit (e.g., LDH assay)
-
-
Protocol:
-
Seed the PD-L1 expressing cancer cells (e.g., MDA-MB-231) in a 96-well plate and culture overnight.
-
Isolate human PBMCs from healthy donor blood using density gradient centrifugation.
-
Prepare serial dilutions of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride in complete culture medium. A suggested concentration range is 46.9 nM to 1500 nM.[1]
-
Pre-treat the PBMCs with the different concentrations of the compound for 2 hours.[1]
-
Co-culture the pre-treated PBMCs with the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the co-culture for 24-48 hours.
-
Measure the cytotoxicity of the cancer cells using a suitable method, such as an LDH release assay.
-
Calculate the percentage of specific lysis for each concentration and determine the EC50 value. The reported EC50 for activating antitumor immunity of PBMCs to MDB-MB 231 cells is approximately 100 nM.[1]
-
Caption: Workflow for the in vitro PD-1/PD-L1 blockade assay.
In Vivo Application Protocols
Animal Models
Syngeneic mouse tumor models are appropriate for evaluating the in vivo efficacy of immune checkpoint inhibitors. The CT26 colon carcinoma model in BALB/c mice is a well-established model for such studies.[1]
Formulation and Administration
-
Route of Administration: Oral gavage (p.o.) is a suitable route for this orally active compound.[1] Intravenous (i.v.) administration can also be used for pharmacokinetic studies.[1]
-
Vehicle: The choice of vehicle for oral administration should be determined based on solubility and tolerability studies. Common vehicles include 0.5% carboxymethylcellulose (CMC) or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dosage:
In Vivo Efficacy Study Protocol (CT26 Model)
-
Objective: To evaluate the anti-tumor activity of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride in a syngeneic mouse model.
-
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
-
Appropriate vehicle for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (40 or 80 mg/kg) or vehicle orally, once daily for 14 consecutive days.[1]
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group. At doses of 40 and 80 mg/kg, TGI values of 60% and 67% respectively have been observed.[1]
-
Pharmacokinetic Data (Rats)
The following table summarizes the pharmacokinetic parameters of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride in rats.[1]
| Parameter | Intravenous (3 mg/kg) | Oral (25 mg/kg) |
| Half-life (t₁/₂) | 4.2 hours | 6.4 hours |
| Plasma Clearance (Cl) | 11.5 L/h/kg | - |
| Maximum Concentration (Cmax) | 1233 ng/mL | 192 ng/mL |
| Oral Bioavailability (F) | - | 22% |
Conclusion
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is a promising small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vitro and in vivo studies to further investigate its therapeutic potential. Adherence to these guidelines, with appropriate modifications for specific experimental contexts, will contribute to the generation of reliable and reproducible data.
References
-
Wikipedia. (2024, February 19). PD-1 and PD-L1 inhibitors. Retrieved from [Link]
-
DelveInsight. (n.d.). PD-1 and PD-L1 inhibitors Pipeline, Therapies, Companies and MOA. Retrieved from [Link]
-
Assay Genie. (2022, January 21). PD-1 & PD-L1 Inhibitors. Retrieved from [Link]
Sources
Application Notes and Protocols: 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride as a Research Tool for a Novel G Protein-Coupled Receptor (Receptor X)
Introduction: Unveiling the Potential of a Novel Purinergic Ligand
The purine scaffold is a cornerstone in chemical biology and drug discovery, forming the core of endogenous signaling molecules like adenosine and guanosine. Derivatives of the purine ring system have been instrumental in the elucidation of various physiological and pathological processes, primarily through their interaction with purinergic receptors, a superfamily of cell surface receptors crucial for a myriad of cellular responses.[1][2] This document provides a comprehensive guide for the utilization of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride , a novel substituted purine analog, as a research tool for the characterization of a hypothetical G protein-coupled receptor, herein referred to as "Receptor X."
The rationale for investigating this particular molecule stems from the well-established structure-activity relationships (SAR) of 9-substituted adenine derivatives. Modifications at the 9-position of the purine ring are known to significantly influence receptor affinity and selectivity, while the 6-amino group is critical for hydrogen bonding interactions within the receptor binding pocket.[3][4] The introduction of a 2-aminobutyl group at the N9 position offers a unique combination of hydrophobicity and a primary amine, which can potentially engage in ionic or hydrogen bonding interactions with Receptor X, leading to high-affinity binding and functional modulation. This application note will detail the necessary protocols to characterize the binding affinity and functional activity of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride at Receptor X, assuming it is a G protein-coupled receptor (GPCR) expressed in a recombinant cell line.
Physicochemical Properties and Handling
Proper handling and storage of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride are paramount to ensure experimental reproducibility.
| Property | Value | Source/Notes |
| Molecular Formula | C9H15ClN6 | Calculated |
| Molecular Weight | 242.71 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Expected based on similar aminopurine hydrochlorides.[5] |
| Solubility | Soluble in aqueous buffers (e.g., PBS, Tris-HCl). Solubility can be pH-dependent.[6][7] | It is recommended to prepare a concentrated stock solution in sterile, deionized water or a suitable buffer and dilute to the final concentration for experiments. |
| Stability & Storage | Store as a solid at -20°C, protected from light and moisture. Stock solutions in aqueous buffers should be freshly prepared or stored in aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles. | Hydrochloride salts of purine analogs can be hygroscopic. |
Expert Insight: The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds.[6][7] However, it is crucial to consider the potential for pH changes upon dissolution of the salt in unbuffered solutions. For all biological assays, it is recommended to use a well-buffered system to maintain a stable pH.
Experimental Workflows for Receptor Characterization
The characterization of a novel ligand-receptor interaction involves a multi-faceted approach, beginning with the determination of binding affinity, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or inverse agonist).
Part 1: Determination of Binding Affinity using Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[1][8] This section details a competitive radioligand binding assay to determine the inhibition constant (Ki) of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride for Receptor X.
Principle: This assay measures the ability of the unlabeled test compound (9-(2-aminobutyl)-9H-purin-6-amine hydrochloride) to compete with a known radiolabeled ligand for binding to Receptor X expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[9]
Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing Receptor X.
-
Radioligand: A suitable radiolabeled ligand with high affinity and specificity for Receptor X (e.g., [³H]-adenosine analog, [¹²⁵I]-peptide).
-
Test Compound: 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for Receptor X.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (e.g., 10 mM in sterile water).
-
Perform serial dilutions of the test compound in Assay Buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the radioligand in Assay Buffer to a final concentration typically at or below its Kd value.
-
Prepare the cell membrane suspension in Assay Buffer to a final protein concentration that ensures the total binding is less than 10% of the total radioligand added, to avoid ligand depletion artifacts.[1]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and Assay Buffer.
-
Non-specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
-
Ensure all wells have the same final volume.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[10] Gentle agitation is recommended.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[10]
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The assay should include controls for total and non-specific binding. The specific binding should be a significant portion of the total binding. The competition curve should exhibit a sigmoidal shape with a clear upper and lower plateau.
Part 2: Functional Characterization of Ligand Activity
Functional assays determine whether 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the G protein coupling of Receptor X.[11]
Scenario A: Receptor X is Gs or Gi-coupled - cAMP Assay
Principle: Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[12] The cAMP level can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells: A cell line stably expressing Receptor X.
-
Test Compound: 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
-
Reference Agonist: A known agonist for Receptor X (if available).
-
Forskolin: A direct activator of adenylyl cyclase (for Gi-coupled assays).
-
cAMP Assay Kit: A commercial HTRF-based kit (e.g., from Cisbio, PerkinElmer).
-
384-well Plates: Low-volume, white plates suitable for fluorescence measurements.
-
Plate Reader: An HTRF-compatible plate reader.
Step-by-Step Methodology:
For Agonist Mode (Gs-coupled):
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride to the cells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50.
For Antagonist Mode (Gs-coupled):
-
Cell Plating: As above.
-
Antagonist Pre-incubation: Add serial dilutions of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of a known reference agonist (typically at its EC80).
-
Incubation, Detection, and Measurement: As in the agonist mode.
-
Data Analysis: Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.
For Gi-coupled Receptors:
-
The protocol is similar to the antagonist mode for Gs-coupled receptors. The cells are first stimulated with forskolin to increase basal cAMP levels. The ability of an agonist to inhibit this forskolin-induced cAMP production is then measured. For antagonist testing, the ability of the test compound to block the inhibitory effect of a known agonist is assessed.[13]
Scenario B: Receptor X is Gq-coupled - Intracellular Calcium Mobilization Assay
Principle: Gq-coupled receptors activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[14][15] This can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cells: A cell line stably expressing Receptor X.
-
Test Compound: 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
-
Reference Agonist: A known agonist for Receptor X.
-
Calcium-sensitive Dye: e.g., Fluo-4 AM or a commercial calcium assay kit (e.g., from Molecular Devices).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange inhibitor that can improve dye retention in some cell lines.[16]
-
384-well Plates: Black-walled, clear-bottom plates.
-
Fluorescence Plate Reader: With liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
For Agonist Mode:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for a specified time (e.g., 60 minutes) at 37°C.[17]
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compound to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence (peak response minus baseline) is plotted against the log of the agonist concentration to determine the EC50.
For Antagonist Mode:
-
Cell Plating and Dye Loading: As above.
-
Antagonist Pre-incubation: Add serial dilutions of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride to the cells and incubate for a short period.
-
Agonist Challenge: The fluorescence plate reader will then add a fixed concentration of a known reference agonist (typically at its EC80).
-
Measurement and Data Analysis: As in the agonist mode. The inhibition of the agonist-induced calcium response is plotted against the log of the antagonist concentration to determine the IC50.
Data Interpretation and Expected Outcomes
| Assay | Outcome | Interpretation |
| Competitive Radioligand Binding | Low Ki value | High affinity of the compound for Receptor X. |
| cAMP Assay (Gs-coupled) | Increased cAMP (low EC50) | Agonist activity. |
| No change in cAMP alone, but rightward shift of agonist dose-response curve (low IC50) | Antagonist activity. | |
| cAMP Assay (Gi-coupled) | Decreased forskolin-stimulated cAMP (low EC50) | Agonist activity. |
| No change in forskolin-stimulated cAMP alone, but blocks agonist-induced inhibition (low IC50) | Antagonist activity. | |
| Calcium Mobilization Assay (Gq-coupled) | Increased intracellular Ca²⁺ (low EC50) | Agonist activity. |
| No change in Ca²⁺ alone, but rightward shift of agonist dose-response curve (low IC50) | Antagonist activity. |
Conclusion: A Versatile Tool for GPCR Research
The protocols outlined in this application note provide a robust framework for the initial characterization of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride as a research tool for a novel GPCR, "Receptor X." By systematically determining its binding affinity and functional profile, researchers can gain valuable insights into the pharmacology of this new receptor and the potential of this purine derivative as a selective modulator. The inherent versatility of the purine scaffold suggests that 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride could be a valuable addition to the chemical biologist's toolbox for dissecting the complex world of GPCR signaling.
References
-
Bio-Protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]
-
Ghareb, N., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, J. H., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Journal of Biomolecular Screening. Available at: [Link]
-
Moschel, R. C., et al. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, G Protein Coupled Receptors - StatPearls. Available at: [Link]
-
Gurevich, V. V., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available at: [Link]
-
CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Available at: [Link]
-
Science With Tal. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. Available at: [Link]
-
Smith, T. F., & Violin, J. D. (2021). G protein-coupled receptor signaling: transducers and effectors. The Journal of biological chemistry. Available at: [Link]
-
Sheng, J., et al. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Acta biochimica et biophysica Sinica. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
-
Boster Biological Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Available at: [Link]
-
PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. Available at: [Link]
-
Penaforte, B., et al. (1997). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Journal of Medicinal Chemistry. Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology. Available at: [Link]
-
Khan Academy. (n.d.). G Protein Coupled Receptors. Available at: [Link]
-
Penaforte, B., et al. (1997). Synthesis and Activity of 6-Substituted Purine Linker Amino Acid Immunostimulants. Journal of Medicinal Chemistry. Available at: [Link]
-
Bylund, D. B. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. The Humana Press Inc. Available at: [Link]
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules. Available at: [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]
-
Grokipedia. (n.d.). 2-Aminopurine. Available at: [Link]
-
MDPI. (2025). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Available at: [Link]
-
ResearchGate. (n.d.). Calcium Assay Protocol in 1536-Well Plate Format. Available at: [Link]
-
Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Available at: [Link]
-
de Oliveira, G. G. G., et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
de Oliveira, G. G. G., et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Pharmaceutical Development and Technology. Available at: [Link]
-
Unlocking Visual Pathways. (2026). A Friendly Guide to Graphviz and the DOT Language. Available at: [Link]
-
Bio-protocol. (n.d.). GloSensor cAMP assay. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Graphviz. (2024). DOT Language. Available at: [Link]
-
El-Malah, A. A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]
-
Gansner, E. R., & North, S. C. (2013). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. Available at: [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
-
ResearchGate. (2025). Highly Fluorescent 2‐Aminopurine Derivatives: Synthesis, Photo‐physical Characterization, and Preliminary Cytotoxicity Evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Available at: [Link]
-
ResearchGate. (2025). Aminopurines: synthesis, modifications, and applications. Available at: [Link]
Sources
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. multispaninc.com [multispaninc.com]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cusabio.com [cusabio.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Application Note: Preparation, Solubilization, and Storage of 9-(2-aminobutyl)-9H-purin-6-amine Hydrochloride
[1][2][3]
Part 1: Executive Summary & Chemical Profile[1][2][3]
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is a synthetic acyclic nucleoside analog.[1][2] Structurally, it consists of an adenine nucleobase substituted at the N9 position with a 2-aminobutyl chain.[2] This compound serves as a critical intermediate in the synthesis of antiviral acyclic nucleoside phosphonates and is utilized as a probe for adenosine deaminase (ADA) activity and purine transport mechanisms.[2]
The hydrochloride salt form is specifically engineered to overcome the poor aqueous solubility of the free base adenine derivative.[2] However, this salt form introduces acidity that must be managed during biological application.[2]
Chemical Identity & Properties[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Compound Name | 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride |
| Core Structure | Adenine (6-aminopurine) with N9 acyclic amine side chain |
| Molecular Formula | |
| Solubility (Water) | High (>50 mM) due to ionic salt formation |
| Solubility (DMSO) | Moderate to High |
| pH in Solution | Acidic (pH 3.0 – 5.0 depending on concentration) |
| Hygroscopicity | High (Absorbs atmospheric moisture rapidly) |
| Primary Hazard | Irritant (Skin/Eye); Handle with PPE |
Part 2: Solubilization & Preparation Protocols[1][2][3][7]
Solvent Selection Strategy (Causality & Logic)[3]
The choice of solvent is dictated by the intended downstream application.[2]
-
Aqueous Buffer (PBS/Water): Recommended for in vitro enzymatic assays where organic solvents (DMSO) might inhibit enzyme activity.[2] Note: The HCl salt will acidify the solution; buffering capacity is required.[2]
-
DMSO (Dimethyl Sulfoxide): Recommended for cell culture or stock storage.[2] DMSO prevents hydrolysis and microbial growth at low temperatures.[2]
Protocol A: Preparation of Aqueous Stock Solution (100 mM)
Objective: Create a stable, high-concentration master mix for enzymatic assays.
Reagents & Equipment:
-
Nuclease-free Water (Molecular Biology Grade)[1]
-
0.22 µm Syringe Filter (PES or Nylon)[1]
-
Microcentrifuge tubes (Amber/Opaque preferred)[1]
Step-by-Step Procedure:
-
Stoichiometry Verification:
-
Weighing:
-
Dissolution:
-
Volume Adjustment:
-
Add water to reach the final target volume.[2]
-
-
Filtration (Sterilization):
-
Pass the solution through a 0.22 µm syringe filter into a sterile tube. This removes potential microbial contaminants and undissolved micro-particulates.[2]
-
Protocol B: Preparation for Cell Culture (DMSO Stock)
Objective: Create a stock for cellular dosing that minimizes pH shock.
-
Dissolution: Dissolve the compound in sterile DMSO to a concentration of 10 mM to 50 mM .
-
Storage: Aliquot immediately (see Section 4).
-
Application:
-
Dilute the DMSO stock at least 1:1000 into culture media (e.g., 1 µL stock into 1 mL media) to keep DMSO concentration < 0.1%.
-
Self-Validating Check: The high dilution factor ensures the acidity of the HCl salt is neutralized by the bicarbonate buffer in the cell culture media (e.g., DMEM/RPMI).
-
Part 3: Quality Control & Validation
To ensure the integrity of the prepared solution, perform the following validation steps.
Concentration Verification (UV-Vis)
Adenine derivatives exhibit a characteristic absorption maximum (
-
Method: Dilute the stock 1:1000 in PBS (pH 7.4).
-
Measurement: Measure Absorbance at 260 nm (
). -
Calculation: Use the Beer-Lambert Law:
[1][2]
Visual Inspection[2][3][6]
-
Pass: Solution is clear, colorless, and free of floating particulates.[2]
-
Fail: Solution is cloudy, yellowed (oxidation), or has precipitate (saturation).
Part 4: Storage & Stability[1][2][3]
The Golden Rule: Avoid freeze-thaw cycles. The HCl salt can crystallize during freezing, creating local high-acidity pockets that may degrade the molecule.[2]
| Storage Condition | Stability Estimate | Notes |
| Solid Powder | 2 Years at -20°C | Keep desiccated.[1][2] Protect from light.[2] |
| Aqueous Solution | 1 Month at -20°C | Not recommended for long term (hydrolysis risk).[1][2] |
| DMSO Stock | 6 Months at -20°C | Preferred method.[1][2] |
| DMSO Stock | 1 Year at -80°C | Optimal for long-term banking.[1][2] |
Part 5: Workflow Visualization
Preparation & Decision Logic
The following diagram illustrates the decision matrix for solvent selection and the preparation workflow.
Caption: Decision matrix for solubilization based on experimental application. Green path denotes cell culture workflow; Red path denotes biochemical assay workflow.
References
-
PubChem. Adenine (Compound Summary). National Library of Medicine.[2] Available at: [Link][1]
-
Oregon Medical Laser Center (OMLC). Molar Extinction Coefficient of Adenine.[2][3] Available at: [Link][1]
-
National Institutes of Health (NIH). Preparation of nucleoside analogues: opportunities for innovation.[2] Available at: [Link][1]
Application Note: High-Throughput Screening Strategies for Acyclic Nucleoside Analogs
This Application Note provides a comprehensive technical guide for High-Throughput Screening (HTS) utilizing 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride . This compound, an acyclic nucleoside analog, represents a "privileged scaffold" in drug discovery, structurally mimicking the transition states of adenosine substrates recognized by viral polymerases, methyltransferases, and purine-binding receptors.[1]
Introduction & Mechanistic Basis
The Molecule
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is a synthetic acyclic purine derivative.[1] Structurally, it consists of an adenine base attached to a flexible 2-aminobutyl linker at the N9 position.[1]
-
Core Scaffold: Adenine (6-aminopurine).[1]
-
Functional Moiety: Chiral 2-aminobutyl chain.[1]
-
Class: Acyclic Nucleoside Analog / Nucleoside Mimic.[1]
Mechanism of Action in HTS
This compound functions primarily as a competitive antimetabolite or a molecular probe for purine-binding pockets.[1] Its utility in HTS stems from its ability to mimic:
-
Adenosine: In adenosine deaminase (ADA) or kinase assays.[1]
-
S-Adenosyl-L-Homocysteine (SAH): The 2-aminobutyl chain mimics the homocysteine tail, making it a potential scaffold for Methyltransferase (MTase) inhibitors.[1]
-
Viral Nucleosides: It serves as a precursor or analog for acyclic nucleoside phosphonates (ANPs) targeting viral DNA polymerases (e.g., HBV, HSV).[1]
The primary screening objective is to identify biological targets (enzymes or receptors) that accommodate this flexible acyclic linker, leading to inhibition or receptor modulation.[1]
Technical Specifications & Preparation
Before initiating HTS, the compound must be solubilized and quality-controlled to prevent false negatives/positives (e.g., due to precipitation).[1]
| Parameter | Specification | Notes |
| Chemical Formula | C₉H₁₄N₆[1][2][3] · xHCl | Stoichiometry depends on salt form (mono/tri-HCl).[1] |
| Solubility | Water (>50 mM), DMSO (>100 mM) | The HCl salt confers high aqueous solubility compared to the free base.[1] |
| pKa | ~4.2 (N1), ~9.8 (Amine) | The primary amine on the butyl chain is protonated at physiological pH.[1] |
| Stability | High | Resistant to glycosidic cleavage (N-C bond is stable).[1] |
| Storage | -20°C, Desiccated | Hygroscopic; equilibrate to RT before opening. |
Stock Solution Protocol
-
Weighing: Weigh 10 mg of 9-(2-aminobutyl)-9H-purin-6-amine HCl.
-
Solvent: Dissolve in 100% DMSO to achieve a 10 mM Master Stock .
-
Note: Although water soluble, DMSO is preferred for HTS libraries to maintain consistency with other hydrophobic compounds.[1]
-
-
Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
QC: Verify concentration via UV absorbance at 260 nm (Extinction coefficient
for adenine core).
HTS Experimental Workflows
We define two primary screening modes for this compound:
-
Target-Based Screening: Using the compound as a "bait" or inhibitor against a panel of enzymes (e.g., Kinases, Methyltransferases).[1]
-
Fragment-Based Screening (FBS): Using the compound as a low-molecular-weight fragment to identify binding pockets via biophysical methods.[1]
Workflow Visualization
Figure 1: HTS Cascade for Nucleoside Analog Profiling. The workflow integrates biophysical binding confirmation (DSF) with functional enzymatic inhibition.[1]
Detailed Protocols
Protocol A: Differential Scanning Fluorimetry (DSF/Thermal Shift)
Objective: To confirm physical binding of 9-(2-aminobutyl)-9H-purin-6-amine to the target protein by measuring stabilization of melting temperature (
Reagents:
-
Recombinant Target Protein (e.g., SAH Hydrolase, Methyltransferase).[1]
-
Sypro Orange Dye (5000x stock).[1]
-
Compound Stock (10 mM).[1]
-
Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl.[1]
Procedure:
-
Plate Setup: Use a 384-well white PCR plate.
-
Mix Preparation:
-
Controls:
-
Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine (e.g., Roche LightCycler).
-
Analysis: Calculate
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Criteria: A shift of
indicates significant binding.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Protocol B: Fluorescence Polarization (FP) Displacement Assay
Objective: To measure the ability of the compound to displace a known fluorescent tracer (e.g., Fluorescein-labeled ATP or SAH) from the active site.[1]
Reagents:
-
Target Protein.[1]
-
Fluorescent Tracer (FITC-Adenosine).[1]
-
Assay Buffer (with 0.01% Triton X-100 to prevent aggregation).[1]
Procedure:
-
Titration: Dispense 9-(2-aminobutyl)-9H-purin-6-amine in a dose-response series (e.g., 100 µM down to 1 nM) into black 384-well plates.
-
Addition: Add Protein-Tracer mix.
-
Note: Protein concentration should be at the
of the tracer.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Incubation: 30–60 minutes at Room Temperature (protected from light).
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Data Processing:
-
Plot mP (milli-Polarization) vs. log[Compound].
-
Fit to a 4-parameter logistic equation to determine
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Data Analysis & Interpretation
Interpreting the "2-Aminobutyl" Effect
When analyzing SAR (Structure-Activity Relationship) data, compare the activity of 9-(2-aminobutyl)-9H-purin-6-amine against standard controls:
| Compound Variant | Structural Feature | Biological Implication |
| Adenosine | Ribose Sugar | Natural Substrate (Baseline).[1] |
| 9-(2-aminobutyl)... | Acyclic + Amine | Mimics open transition state; Amine may form salt bridge with Asp/Glu in active site. |
| 9-Butyladenine | Acyclic + Alkyl | Hydrophobic control (Tests importance of the amine).[1] |
False Positive Flags (PAINS)
While purines are generally safe, the primary amine can be reactive.[1]
-
Aldehyde Reactivity: Ensure the assay buffer does not contain reactive aldehydes, as the primary amine on the butyl chain can form Schiff bases.[1]
-
Aggregation: If the Hill Slope of the IC50 curve is > 2.0, suspect colloidal aggregation.[1] Add 0.01% Triton X-100 to validate.[1]
Pathway Context: Purine Metabolism[1]
Understanding where this compound intervenes is crucial for downstream toxicity and efficacy analysis.[1]
Figure 2: Potential Intervention Points.[1] The compound acts as a structural mimic for Adenosine and SAH, potentially inhibiting ADA, SAH Hydrolase, or Methyltransferases.[1]
References
-
Jordheim, L. P., et al. (2013).[1] "Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases." Nature Reviews Drug Discovery.[1]
-
De Clercq, E. (2005).[1] "Acyclic nucleoside phosphonates: Past, present and future." Biochemical Pharmacology.
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1] Nature Protocols.
-
Simeonov, A., et al. (2008).[1] "Fluorescence polarization binding assays: high-throughput screening and validation." NIH Chemical Genomics Center.[1]
-
PubChem Database. "9-(2-aminobutyl)-9H-purin-6-amine."[1] National Library of Medicine.[1]
Disclaimer: This protocol is intended for research use only. 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is not approved for clinical therapeutic use.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (and its related salts, such as the trihydrochloride). As a substituted adenine analog, this compound's physicochemical properties are governed by the purine core and the aminobutyl side chain, presenting unique handling requirements. This document provides in-depth troubleshooting, experimental protocols, and the scientific rationale behind our recommendations to ensure reproducible and successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm preparing my initial stock solution. Which solvent should I use and at what concentration?
Answer:
Selecting the right solvent is the most critical first step. For 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride, which has both polar (amine, purine nitrogens) and non-polar (butyl chain) features, a common strategy is to start with a polar aprotic solvent.
Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is an excellent solvent for a wide range of organic molecules, including many amine hydrochloride salts.[1] It can effectively solvate the compound, breaking up the crystal lattice. For analogous purine derivatives like adenine, DMSO is a recommended solvent for creating concentrated stock solutions.[2] The hydrochloride salt form is designed to enhance solubility in aqueous media compared to the free base, but a concentrated organic stock is often more stable and convenient for long-term storage.
Starting Concentration: We recommend preparing a stock solution in the range of 10-50 mM in DMSO. Always start by dissolving a small test amount before committing your entire stock of the compound.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 - 50 mM | Use anhydrous, high-purity grade. Store desiccated.[1] |
| Water | 1 - 5 mg/mL | Solubility is highly pH-dependent. May require acidification. |
| PBS (pH 7.2-7.4) | ~1-5 mg/mL | Risk of precipitation is higher than in pure water or acidic buffer. |
| Ethanol | Limited Solubility | Generally not recommended as a primary solvent for purine hydrochlorides. |
Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What's happening?
Answer:
This is a common and predictable issue stemming from the fundamental chemistry of amine hydrochloride salts. Your compound is the salt of a weak base (the purine derivative) and a strong acid (HCl). Its solubility is therefore highly dependent on pH.[3]
The Core Problem: pH-Dependent Conversion In an acidic environment, the amine groups on your molecule are protonated (e.g., -NH₃⁺). This positive charge makes the molecule ionic and thus more soluble in polar solvents like water.[4] When you place this acidic salt into a neutral or slightly basic buffer (like PBS at pH 7.4), the buffer can neutralize the protonated amines, converting the molecule back to its free base form. This uncharged free base is often significantly less water-soluble, causing it to precipitate out of solution.[5]
Troubleshooting Workflow:
The following diagram outlines the decision process for addressing aqueous solubility issues.
Caption: Decision workflow for troubleshooting aqueous solubility.
Experimental Protocol: Acidification to Enhance Solubility
-
Prepare an Acidic Solvent: Prepare a 0.1 M HCl solution.[6][7]
-
Test Solubility: Attempt to dissolve a small amount of your compound in the 0.1 M HCl to your desired concentration. The low pH should keep the amine groups fully protonated and enhance solubility.
-
Dilution and pH Adjustment: Once dissolved, this acidic stock can be carefully and slowly diluted into your final, larger volume of experimental buffer. The final pH may need to be adjusted back to the target range for your experiment, but the high dilution factor may prevent precipitation. Always check for cloudiness or precipitate after dilution and pH adjustment.
Q3: My compound dissolved perfectly in DMSO, but it crashed out when I added it to my cell culture media. How do I fix this?
Answer:
This is a classic solvent-exchange problem, often called "salting out" or precipitation upon dilution.[1] Your compound is highly soluble in 100% DMSO but becomes poorly soluble when the DMSO is diluted into a predominantly aqueous environment like cell culture media. The key is to avoid a sudden, drastic change in the solvent environment.
The Solution: Gradual Solvent Exchange
Instead of adding a small volume of highly concentrated DMSO stock directly to your media, you should perform serial dilutions. This method gradually acclimates the compound to the aqueous environment.
Experimental Workflow: Preventing Precipitation from a DMSO Stock
Caption: Workflow for preparing an aqueous working solution from a DMSO stock.
Step-by-Step Protocol:
-
Prepare High-Concentration Stock: Prepare a 10-50 mM stock solution in 100% anhydrous DMSO.
-
Create Intermediate Dilutions: Instead of diluting directly to your final concentration (e.g., 10 µM), perform one or two intermediate dilution steps. For example, dilute the 50 mM stock 1:10 into your cell media to get a 5 mM solution (now in 10% DMSO). Vortex immediately and thoroughly.
-
Second Intermediate Dilution: Dilute the 5 mM intermediate solution 1:10 again to get a 500 µM solution (now in 1% DMSO). Vortex again.
-
Prepare Final Working Solution: Use this 500 µM solution to prepare your final experimental concentrations. The final concentration of DMSO should ideally be kept below 0.5% to avoid solvent-induced artifacts in biological assays.[2]
Rationale: This stepwise process ensures that the compound is never exposed to a sudden, massive shift from an organic to an aqueous environment, minimizing the chance of precipitation.[1]
Q4: Can I use sonication or gentle heating to help dissolve the compound?
Answer:
Yes, both sonication and gentle heating (e.g., to 37°C) can be used cautiously to increase the rate of dissolution.
-
Sonication: A brief period in a bath sonicator can provide mechanical energy to break apart solid particles and enhance solvent interaction. This is generally safe for short durations.
-
Heating: Gentle warming can increase the kinetic energy of the system and often increases the solubility limit. However, this carries a risk of thermal degradation, especially for complex organic molecules.
Best Practices:
-
Check for Stability Data: If a supplier datasheet is available, check for information on the compound's thermal stability.
-
Use a Water Bath: Use a precisely controlled water bath set to a modest temperature (e.g., 37-40°C). Avoid aggressive heating on a hot plate.
-
Cool Before Use: Always allow the solution to cool to room temperature before use. A compound that dissolves only at elevated temperatures may precipitate upon cooling (supersaturation). If it remains in solution after cooling, it is likely stable at that concentration.
Q5: How should I store the solid compound and my stock solutions?
Answer:
Proper storage is essential to maintain the integrity and activity of your compound. Hydrochloride salts can be hygroscopic (absorb water from the air), which can affect weighing accuracy and long-term stability.
-
Solid Compound: Store the vial tightly sealed in a desiccator at 4°C or -20°C, as recommended by the supplier.
-
Stock Solutions:
-
DMSO Stocks: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[1]
-
Aqueous Stocks: We do not recommend long-term storage of aqueous solutions.[2] Prepare them fresh daily from a frozen DMSO stock. Purine derivatives can be susceptible to hydrolysis, and aqueous solutions are more prone to microbial growth.
-
References
-
Kubica, K., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available at: [Link]
-
ResearchGate. (n.d.). Solubility modelling and preferential solvation of adenine in solvent mixtures. Available at: [Link]
-
Roca, M., et al. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. PNAS. Available at: [Link]
-
Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Available at: [Link]
-
IPB University. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]
-
ResearchGate. (2014). What is the solubility of NADH and NADPH in DMSO? Available at: [Link]
-
Drenichev, M. S., et al. (2016). Modification of the length and structure of the linker of N(6)-benzyladenosine modulates its selective antiviral activity against enterovirus 71. European Journal of Medicinal Chemistry. Available at: [Link]
-
YouTube. (2023). How to Make a 1M HCl Solution (Hydrochloric acid). Available at: [Link]
-
AIP Publishing. (2011). Low-lying excited states and nonradiative processes of the adenine analogues 7H- and 9H-2-aminopurine. Available at: [Link]
-
University of Wisconsin-Madison. (2023). Preparation of a Standard HCl Solution. Available at: [Link]
-
U.S. Pharmacopeia. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Available at: [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. Available at: [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]
-
Journal of Solution Chemistry. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Available at: [Link]
-
ResearchGate. (2017). How to dissolve guanine, cytosine and adenine for cell culture? Available at: [Link]
-
ResearchGate. (2017). How can I increase adenine solubility in water? Available at: [Link]
-
PubMed. (2002). Acidity of adenine and adenine derivatives and biological implications. Available at: [Link]
-
Wikipedia. Adenosine triphosphate. Available at: [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]
-
ResearchGate. (n.d.). Precipitation behavior of pioglitazone on the particle surface of hydrochloride salt in biorelevant media. Available at: [Link]
-
Smolecule. (2026). Troubleshooting Guide: Stock Solution Preparation. Available at: [Link]
-
Helda - Helsinki.fi. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]
-
PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Standardization of 0.1 M Hydrochloric acid (HCl) | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Cmpd-X [9-(2-aminobutyl)-9H-purin-6-amine hydrochloride]
A Guide to Understanding and Mitigating Off-Target Effects for Researchers
Welcome to the technical support guide for Cmpd-X, a novel purine analog designed for targeted research applications. As Senior Application Scientists, we have developed this resource to help you navigate the complexities of using this small molecule inhibitor, with a specific focus on identifying, understanding, and mitigating potential off-target effects. This guide is structured to provide both high-level answers and deep, actionable troubleshooting protocols to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Cmpd-X and the general principles of off-target effects.
Q1: What is Cmpd-X and what is its presumed primary mechanism of action?
Cmpd-X (9-(2-aminobutyl)-9H-purin-6-amine hydrochloride) is a synthetic purine nucleoside analog.[1] Structurally, it is designed to function as an ATP-competitive inhibitor, targeting the ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a known factor in numerous diseases, making specific kinase inhibitors valuable tools for research and therapeutic development. The primary goal of Cmpd-X is to selectively inhibit a specific target kinase, thereby blocking downstream signaling pathways.
Q2: Why are kinase inhibitors, particularly purine analogs, susceptible to off-target effects?
The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes share a structurally conserved ATP-binding pocket, which is the intended target for inhibitors like Cmpd-X.[2] This structural similarity across the kinome creates a significant challenge: an inhibitor designed for one kinase may inadvertently bind to and inhibit other, unintended kinases.[3] This phenomenon, known as polypharmacology, can lead to off-target effects that may confound experimental results or cause cellular toxicity.[4] Computational models have shown that even highly targeted inhibitors can induce off-target effects through network dynamics and retroactivity.[5]
Q3: What are the common experimental indicators of off-target effects?
Several key observations in your experiments may suggest that Cmpd-X is interacting with unintended targets:
-
Unexpected Phenotypes: The cellular response observed is inconsistent with the known biological function of the intended target. For instance, if targeting a pro-proliferative kinase, but observing cell cycle arrest at concentrations where the primary target is not fully inhibited.
-
High Cytotoxicity: Significant levels of cell death occur at or below the concentration required for on-target activity. This suggests the compound may be hitting essential housekeeping kinases or other critical proteins.[6]
-
Biochemical vs. Cellular Discrepancy: The compound shows high potency in a biochemical assay (using purified proteins) but has a much weaker, or different, effect in a cell-based assay. This can happen if the compound has poor cell permeability, is actively pumped out of the cell, or if off-target effects in the complex cellular environment mask the on-target phenotype.[7]
-
Phenotype Mismatch with Genetic Knockdown: The phenotype observed with Cmpd-X treatment does not match the phenotype seen when the target protein's expression is reduced or eliminated using genetic tools like siRNA or CRISPR/Cas9.[6]
Q4: How can I proactively minimize off-target effects in my experimental design?
Minimizing off-target effects begins with rigorous experimental design:
-
Use the Lowest Effective Concentration: Always perform a full dose-response curve to determine the IC50 (in biochemical assays) or EC50 (in cellular assays). Use the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[6]
-
Use a Negative Control Compound: If available, use a close structural analog of Cmpd-X that is known to be inactive against the primary target. This helps to rule out effects caused by the chemical scaffold itself.
-
Validate with Genetic Tools: The gold standard for confirming an on-target effect is to replicate the inhibitor's phenotype by genetically knocking down or knocking out the target protein.[6]
Part 2: Troubleshooting Guides for Specific Issues
This section provides structured workflows to diagnose and resolve common problems encountered during experiments with Cmpd-X.
Issue 1: An unexpected phenotype or high cytotoxicity is observed.
This is a classic sign of potent off-target activity. The goal is to determine if the effect is on-target at high concentrations or due to a distinct off-target.
Troubleshooting Workflow:
Caption: Workflow to diagnose unexpected phenotypes.
Issue 2: Cmpd-X is potent in biochemical assays but weak or inactive in cell-based assays.
This discrepancy points to issues with cellular availability or context-dependent activity.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Ensure the compound has not degraded and is fully soluble in your cell culture medium at the tested concentrations. Precipitated compound is inactive.
-
Assess Cell Permeability: If the target is intracellular, the compound must cross the cell membrane. While direct measurement is complex, a mismatch between biochemical and cellular potency is a strong indicator of poor permeability.[7]
-
Consider Efflux Pumps: Cells express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules, lowering the intracellular concentration. Test in the presence of known efflux pump inhibitors to see if potency is restored.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays. For an ATP-competitive inhibitor like Cmpd-X, this high level of the natural substrate can reduce the apparent potency of the inhibitor in a cellular context.[2] Perform an ATP competition assay (see Protocol section) to confirm this mechanism.
Issue 3: How do I confirm Cmpd-X is engaging the target protein in living cells?
Directly measuring the interaction between a compound and its target in a physiological setting is crucial for validating its mechanism of action.
Recommended Method: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique that measures the thermal stability of a protein. Ligand binding typically stabilizes a protein, increasing its melting temperature.[8][9] By treating cells with Cmpd-X and then heating them across a temperature gradient, you can measure the amount of soluble target protein remaining. An increase in the amount of soluble protein at higher temperatures in drug-treated cells is direct evidence of target engagement.[10] See the Protocols section for a detailed methodology.
Issue 4: How can I identify the specific off-targets of Cmpd-X?
Identifying which unintended proteins Cmpd-X binds to is essential for interpreting your results and for future compound optimization.
Recommended Approaches:
-
In Vitro Kinome Profiling: This is the most direct way to assess the selectivity of a kinase inhibitor. The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often >400). The results reveal which kinases are significantly inhibited, providing a "selectivity score" and a map of potential off-targets.[2]
-
Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can be used to "pull down" binding partners of Cmpd-X from cell lysates, providing an unbiased view of its interactome. This can identify non-kinase off-targets as well.[11]
-
Phenotypic Screening: This approach uses high-content imaging or other multiparametric readouts to create a "phenotypic fingerprint" of a compound.[12][13] By comparing the fingerprint of Cmpd-X to a library of compounds with known targets, one can infer potential off-targets based on phenotypic similarity.[14]
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of direct binding between Cmpd-X and its intended target within a cellular environment.[8][9]
Methodology:
-
Cell Treatment: Plate and grow cells to ~80% confluency. Treat one set of cells with Cmpd-X at a relevant concentration (e.g., 5x EC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant and analyze the amount of soluble target protein using Western blotting or another specific protein detection method.
-
Data Analysis: Plot the amount of soluble protein against temperature for both vehicle and Cmpd-X treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, engagement.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
This protocol determines the IC50 value of Cmpd-X against a broad panel of kinases to assess its selectivity profile.[15]
Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Cmpd-X in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and buffer.
-
Compound Addition: Add the diluted Cmpd-X or a vehicle control to the appropriate wells.
-
Reaction Initiation: Add a solution containing a defined concentration of ATP (often near the Km for each kinase) to start the reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is inversely proportional to kinase inhibition. The ADP is converted to ATP, which is then used by a luciferase to produce a light signal.
-
Data Analysis: Plot the luminescence signal (representing kinase activity) against the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC50 value for each kinase tested.
Part 4: Data Interpretation and Advanced Mitigation
Interpreting Kinome Profiling Data
The output of a kinome scan is a rich dataset that requires careful interpretation. The goal is to understand the selectivity of Cmpd-X.
Table 1: Hypothetical Kinome Profiling Data for Cmpd-X (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM | Classification | Potential Implication |
| Target Kinase A | 98% | On-Target | Desired activity confirmed. |
| Kinase B | 85% | Potent Off-Target | May contribute to observed phenotype or toxicity. |
| Kinase C | 65% | Moderate Off-Target | Could be relevant at higher concentrations. |
| PD-1 | 55% | Moderate Off-Target | Potential for immune-related adverse effects.[16][17] |
| Kinase D | 20% | Weak Off-Target | Unlikely to be physiologically relevant. |
| >400 other kinases | <10% | Non-Target | Demonstrates good overall selectivity. |
This table illustrates how to categorize hits from a selectivity screen. Any kinase with >50-70% inhibition should be considered a significant off-target and investigated further.
Illustrative Example: PD-1/PD-L1 Pathway Off-Target
The Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) pathway is a critical immune checkpoint that regulates T-cell activation.[18][19] If kinome screening revealed Cmpd-X inhibits a kinase involved in this pathway, it could lead to unintended immunomodulatory effects. Such an off-target effect could manifest as an unexpected inflammatory phenotype in cellular or in vivo models.[16] This highlights the importance of mapping off-targets to specific signaling pathways to predict functional consequences.
Signaling Pathway Diagram:
Caption: Potential off-target action of Cmpd-X on the PD-1 pathway.
Advanced Mitigation: Rational Drug Design
Data gathered from off-target analysis is invaluable. It provides a roadmap for medicinal chemists to rationally design next-generation compounds. By comparing the crystal structures of the on-target and key off-target kinases, specific amino acid differences in the binding pocket can be exploited to design new analogs of Cmpd-X with improved selectivity, effectively "designing out" the off-target activity.[20] Computational approaches, such as machine learning and 3D-CNN models, can also predict the target landscape of inhibitors to guide this process.[21][22]
References
- Astsaturov I, Ratushny V, Sukhanova A, et al. Synthetic lethal screen of an EGFR-centered network to improve targeted therapies. Sci Signal.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine. MedchemExpress.com.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
- PD-1/PD-L1 pathway: current researches in cancer. PMC.
- Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- PD-1 and PD-L1 inhibitor toxicities in non-small cell lung cancer. PMC.
- 6-Amino-9-[2-deoxy-β-D-ribofuranosyl]-9H-purine. MedchemExpress.com.
- Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Phenotypic screening. Wikipedia.
- Management of Adverse Events in Cancer Patients Treated With PD-1/PD-L1 Blockade: Focus on Asian Popul
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
- How can off-target effects of drugs be minimised?.
- Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. News-Medical.net.
- The role of PD-1/PD-L1 signaling pathway in cancer pathogenesis and treatment: a system
- Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. PNAS.
- Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
- A snapshot of the PD-1/PD-L1 p
- PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape. Scirp.org.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - US.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. chem-space.com [chem-space.com]
- 14. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PD-1 and PD-L1 inhibitor toxicities in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Management of Adverse Events in Cancer Patients Treated With PD-1/PD-L1 Blockade: Focus on Asian Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 20. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks | PLOS Computational Biology [journals.plos.org]
Optimizing 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride concentration for assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for optimizing the use of this compound in your assays. The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties, handling, and initial use.
Q1: What is 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride and what are its expected biological activities?
9-(2-aminobutyl)-9H-purin-6-amine is a synthetic N9-substituted purine analog. As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base form. Purine analogs are a well-established class of molecules known to interact with a wide range of biological targets due to their structural similarity to endogenous purines, adenine and guanine.
-
Mechanism of Action: While the specific targets of this molecule must be determined empirically, related purine nucleoside analogs are known to have broad activity, including the inhibition of DNA synthesis and induction of apoptosis.[1][2] They can act as antagonists or agonists at purine receptors or as inhibitors of enzymes that process purine-based substrates, such as kinases and polymerases.
-
Potential Applications: This class of compounds is frequently investigated for antitumor and antiviral activities.[1][2][3] Your own research will be key to elucidating the specific activity profile of this particular derivative.
Q2: What are the primary safety and handling precautions for this compound?
While specific toxicity data for this compound is not available, it should be handled with care, following standard laboratory safety protocols for novel chemical entities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent the dispersion of dust.[4][5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][7]
-
Storage: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, such as a refrigerator.[4] For long-term storage, keeping it under an inert gas is also recommended.[4]
Part 2: Solubility and Stock Solution Preparation
A common failure point in any assay is improperly prepared or unstable stock solutions. This section provides a systematic approach to solubilizing and storing the compound.
Q3: In which solvents is 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride likely to be soluble?
The solubility of a compound is determined by its molecular structure. The presence of a purine core, an aminobutyl chain, and a hydrochloride salt suggests a specific solubility profile. The hydrochloride salt significantly increases the likelihood of solubility in aqueous, protic solvents.
| Solvent | Predicted Solubility | Rationale & Considerations |
| Water | High | The hydrochloride salt should render the molecule readily soluble in water. This is the preferred solvent for most cell-based assays to avoid solvent-induced toxicity. |
| Phosphate-Buffered Saline (PBS) | High | Solubility should be similar to water. However, always verify that the compound does not precipitate in the presence of phosphate salts, especially at high concentrations. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[8] It is a common choice for creating high-concentration stock solutions for serial dilution. |
| Ethanol | Moderate to High | The aminobutyl group and purine core can interact with ethanol, but solubility may be lower than in water or DMSO.[9] |
Q4: How do I properly prepare and validate a stock solution?
It is critical to prepare a concentrated, validated stock solution from which working solutions can be freshly diluted. Never assume a compound is fully dissolved or stable.
-
Initial Solvent Test:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg).
-
Add your chosen primary solvent (e.g., sterile, nuclease-free water) in small increments (e.g., 20 µL) while vortexing.
-
Visually inspect for complete dissolution. If particulates remain, gentle warming (to 37°C) or sonication can be attempted.
-
Continue adding solvent until the compound is fully dissolved to determine an approximate maximum solubility.
-
-
Preparation of a Concentrated Stock (e.g., 10 mM):
-
Based on your solubility test, calculate the volume of solvent needed to prepare a stock solution at a desired high concentration (e.g., 10-50 mM).
-
Accurately weigh the compound and add the calculated volume of solvent.
-
Ensure complete dissolution. If necessary, use a brief sonication.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any micro-particulates and ensure sterility.
-
-
Storage and Aliquoting:
-
Dispense the stock solution into small, single-use aliquots in tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month as a general guideline. For longer-term storage, -80°C is preferable.
-
-
Validation (Recommended):
-
The concentration of a newly prepared stock solution can be confirmed using UV-Vis spectrophotometry if the molar extinction coefficient is known or determined.
-
Purity and stability over time can be assessed using High-Performance Liquid Chromatography (HPLC).[10]
-
Caption: Workflow for preparing and storing stock solutions.
Part 3: Troubleshooting Guide for Assay Concentration Optimization
Optimizing the working concentration is the most critical step for obtaining meaningful and reproducible data.
Q5: I am not seeing any effect in my cell-based assay. What is the problem?
This is a common issue that can stem from several factors. A systematic approach is needed to diagnose the cause.
-
Concentration Too Low: The most obvious reason is that the concentrations tested are below the effective range for your specific assay and cell type.
-
Compound Inactivity: The compound may simply be inactive against your target or in your chosen cell line.
-
Cell Health and Density: Assays will only be reliable if the cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[11][12]
-
Compound Degradation: The compound may be unstable in your stock solution or in the assay media under incubation conditions (37°C, CO2). Stock solutions should be prepared fresh or properly stored.
-
Incorrect Incubation Time: The biological effect you are measuring may require a longer or shorter incubation time to become apparent.
Q6: How do I design an experiment to find the optimal concentration range?
A two-phase dose-response experiment is the standard method for determining a compound's potency (e.g., IC50 or EC50).
Phase 1: Range-Finding (Logarithmic Dilutions)
-
Objective: To identify a broad concentration range where the compound exhibits activity, from no effect to maximal effect or toxicity.
-
Plate Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere or stabilize overnight.[11]
-
Compound Dilution: Prepare a series of 1:10 dilutions from your highest soluble concentration. For example: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.
-
Controls: Always include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., water or DMSO) as your highest compound concentration. This establishes the baseline response.
-
Positive Control: A known active compound for your assay to ensure the assay itself is working.
-
Untreated Control: Cells with media only.
-
-
Treatment & Incubation: Add the dilutions to the cells and incubate for your desired time period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your assay (e.g., MTT for viability, BrdU for proliferation, ELISA for cytokine production).
-
Analysis: Plot the response versus the log of the concentration. This will give you a rough idea of the effective concentration range.
Phase 2: Fine-Tuning (Linear or Semi-Log Dilutions)
-
Objective: To generate a detailed curve around the effective range identified in Phase 1 to accurately calculate the IC50/EC50.
-
Dilution Series: Prepare a series of 8-12 dilutions (e.g., 2-fold or 3-fold serial dilutions) centered around the estimated effective concentration. For example, if the effect was seen between 1 µM and 10 µM, you might test: 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.6 µM, etc.
-
Execution: Repeat the assay as in Phase 1 with this more detailed concentration range.
-
Data Analysis: Use a suitable curve-fitting model, such as a four-parameter logistic (4PL) model, to calculate the IC50 or EC50 value.[13]
Caption: Decision workflow for assay concentration optimization.
Q7: I am seeing toxicity or precipitation in my assay wells. How can I fix this?
-
Precipitation: If the compound precipitates upon dilution into aqueous assay media, your stock solution concentration may be too high, or the compound has limited solubility in the final buffer system.
-
Solution 1: Lower the concentration of your DMSO stock.
-
Solution 2: Ensure the final concentration of DMSO in the assay well is low (typically <0.5%) to prevent solvent effects and solubility issues.
-
Solution 3: Prepare the working dilutions in a buffer that more closely matches the assay media.
-
-
Cell Toxicity: If you observe widespread cell death even at low concentrations, the compound might be highly cytotoxic to your cell line.
-
Solution 1: Expand your dilution series to much lower concentrations (into the pM range).
-
Solution 2: Reduce the incubation time to capture earlier, non-toxic effects.
-
Solution 3: Perform a cytotoxicity-specific assay (like LDH release or Annexin V staining) in parallel to understand the relationship between your desired effect and general toxicity.
-
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- BroadPharm. (2025, January 21). Safety Data Sheet.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.
- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved February 23, 2026, from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved February 23, 2026, from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved February 23, 2026, from [Link]
-
Abdel-Mohsen, H. T., et al. (1987). Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
-
Sword Bio. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved February 23, 2026, from [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved February 23, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. sepscience.com [sepscience.com]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. swordbio.com [swordbio.com]
Troubleshooting 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride experiments
Welcome to the technical support resource for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. Our goal is to ensure you can confidently integrate this compound into your workflows, from initial handling to final data analysis.
Frequently Asked Questions (FAQs)
Q1: What is 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride and what are its primary applications?
A1: 9-(2-aminobutyl)-9H-purin-6-amine is a substituted purine derivative. As a member of the purine analog class of molecules, it holds potential for investigation in various therapeutic areas. Purine analogs are known to interact with a wide range of biological targets, including enzymes involved in DNA synthesis, signaling kinases, and receptors, giving them broad antitumor and antiviral properties.[1][2] The hydrochloride salt form is typically used to improve the solubility and stability of the parent compound. While specific data for this exact molecule is emerging, its structural class suggests potential applications in oncology or virology research.
Q2: What are the different CAS Numbers associated with this compound?
A2: It is crucial to distinguish between the parent compound and its salt forms.
-
9-(2-aminobutyl)-9H-purin-6-amine (Free Base): CAS 226928-91-0
-
9-(2-aminobutyl)-9H-purin-6-amine trihydrochloride (Salt): CAS 2418644-71-8
The hydrochloride salt is generally expected to have higher aqueous solubility compared to the free base. Always verify which form you have purchased, as this will significantly impact how you prepare your solutions.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the compound's integrity.[3]
-
Solid Form: Store the solid compound, as provided by the manufacturer, at -20°C, tightly sealed, and protected from light and moisture. Before opening the vial, allow it to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation onto the compound.
-
Stock Solutions: Once prepared, stock solutions should be stored as single-use aliquots at -80°C to minimize freeze-thaw cycles, which can lead to degradation.[3] We recommend using solutions within one month for maximum efficacy.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₆ (Free Base) | Internal Calculation |
| Molecular Weight | 206.25 g/mol (Free Base) | Internal Calculation |
| Chemical Formula | C₉H₁₇N₆Cl₃ (Trihydrochloride) | |
| Molecular Weight | 315.63 g/mol (Trihydrochloride) |
Troubleshooting Experimental Workflows
This section addresses specific problems you may encounter. The following diagram illustrates a general workflow for troubleshooting unexpected experimental results.
Caption: General troubleshooting workflow for inactive small molecules.
Section 1: Compound Preparation and Solubility
Q4: My compound won't dissolve in aqueous buffer. What should I do?
A4: Poor aqueous solubility is a primary reason for the apparent inactivity of small molecule inhibitors.[4] The hydrochloride salt form is designed to improve this, but challenges can still arise.
-
Causality: The hydrophobic purine core can limit solubility in polar, aqueous solutions. If the compound precipitates, its effective concentration in your assay will be significantly lower than intended, leading to a lack of effect.[4]
-
Solution Workflow:
-
Prepare a Concentrated Stock in an Organic Solvent: First, prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell-based assays at low final concentrations.[3]
-
Serial Dilution: Perform serial dilutions from this high-concentration stock into your final aqueous assay buffer or cell culture medium.
-
Vortex Thoroughly: When diluting the DMSO stock into the aqueous buffer, vortex the solution immediately and vigorously to prevent the compound from precipitating out as it hits the less favorable solvent environment.
-
Avoid Shock Precipitation: Never add a small volume of aqueous buffer to a large volume of the DMSO stock. Always add the small volume of DMSO stock to the full volume of aqueous buffer while mixing.
-
Q5: I see a precipitate in my cell culture media after adding the compound. How can I solve this?
A5: This is a clear indication that the compound's solubility limit has been exceeded in the final assay medium.
-
Causality: Cell culture media are complex aqueous solutions containing salts, proteins, and other components that can reduce the solubility of small molecules compared to simple buffers.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your assay.[3]
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic and may also affect compound solubility.[4]
-
Perform a Solubility Test: Before running a full experiment, conduct a simple visual solubility test. Prepare the highest concentration of the compound you intend to use in the final assay medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for a few hours and then visually inspect for any precipitate against a dark background.[4]
-
Caption: Decision workflow for addressing compound precipitation issues.
Section 2: Experimental Inactivity
Q6: I am not observing any effect of the compound in my assay, even at high concentrations. What are the common reasons?
A6: This is a frequent challenge in drug discovery and can stem from multiple factors related to the compound, the protocol, or the biological system itself.[4]
-
Pillar 1: Compound Integrity
-
Degradation: Has the compound been stored improperly? Repeated freeze-thaw cycles or exposure to light/moisture can degrade the molecule.[3] Always use a fresh aliquot of a properly prepared stock solution.
-
Purity: Ensure your compound is from a reputable source with purity data (e.g., HPLC or NMR analysis). Impurities can interfere with activity.[4]
-
-
Pillar 2: Target Engagement
-
Cell Permeability: Is the compound able to cross the cell membrane to reach its intracellular target? While not always known, highly polar or charged molecules may have poor permeability.
-
Target Presence & Importance: Is the intended molecular target expressed in your cell line? And is this target critical for the biological outcome you are measuring? The absence of a target or the presence of compensatory biological pathways can lead to a lack of an observable effect.[4]
-
-
Pillar 3: Assay Setup
-
Incorrect Timing: The incubation time may be too short or too long to observe the desired effect.
-
Cell Health: Unhealthy or senescent cells may not respond appropriately to stimuli or inhibitors. Always ensure your cells are in a healthy, logarithmic growth phase.[5]
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to ensure the observed effects are due to the compound and not the solvent.[3]
-
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a reliable stock solution.
Materials:
-
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride (Solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate: Allow the vial of solid compound to sit at room temperature for at least 60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis.
-
Weigh: Using a calibrated balance in a draft-free enclosure, carefully weigh a precise amount of the solid. For example, to make 1 mL of a 10 mM solution of the trihydrochloride salt (MW: 315.63 g/mol ), you would weigh 3.156 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed solid. For the example above, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Aliquot: Dispense the stock solution into single-use aliquots in tightly sealed amber vials. The volume of the aliquots should be based on your typical experimental needs to avoid wasting material and prevent repeated freeze-thaw cycles.[3][4]
-
Store: Store the aliquots at -80°C for long-term storage.[3]
References
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. ResearchGate. Retrieved from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
-
ChemSynthesis. (2025). 9-(2-aminobenzyl)-9H-purin-6-amine. Retrieved from [Link]
-
PubChem. (n.d.). 9-(2-phenylethyl)-9H-purin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 9-Butyl-9H-purin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 9-propyl-9h-purin-6-amine Properties. Retrieved from [Link]
-
PubMed. (2023). Optimized protocols for the characterization of Cas12a activities. National Library of Medicine. Retrieved from [Link]
-
CenterWatch. (2025). A Study to Evaluate S227928 as a Single Agent and in Combination With Venetoclax in Patients With R/R AML, MDS/AML, or CMML. Retrieved from [Link]
-
YouTube. (2019). HMG-CoA Reductase Inhibitors (Statins) Mechanism of Action (Animation). Retrieved from [Link]
-
National Cancer Institute (NCI). (n.d.). An Open Label Study Evaluating the Efficacy and Safety of Etrumadenant (AB928) Based Treatment Combinations in Participants With Metastatic Colorectal Cancer. Retrieved from [Link]
-
NIST. (n.d.). 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Chan, C. M., Frimberger, A. E., & Moore, A. S. (2017). A literature review of reports of the stability and storage of common injectable chemotherapy agents used in veterinary patients. Veterinary and Comparative Oncology, 15(3), 651-665. Retrieved from [Link]
-
Frontiers Media S.A. (2022). The trans DNA cleavage activity of Cas12a provides no detectable immunity against plasmid or phage. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 9H-PURIN-6-AMINE | CAS 73-24-5. Retrieved from [Link]
-
ResearchGate. (2014). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Study to Evaluate S227928 as a Single Agent and in Combination With Venetoclax in Patients With R/R AML, MDS/AML, or CMML. Retrieved from [Link]
-
MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Aminosteroids – Knowledge and References. Retrieved from [Link]
-
MDPI. (2024). Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na + and TRP Channels. International Journal of Molecular Sciences. Retrieved from [Link]
-
YouTube. (2020). Nursing Pharmacology Ch 24 Antilipidemic Drugs. Retrieved from [Link]
-
Tris Pharma. (n.d.). Clinical Publications. Retrieved from [Link]
Sources
How to prevent degradation of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its handling and experimental use. We will address common questions and troubleshooting scenarios based on the fundamental chemical principles governing aminopurine derivatives.
Quick Reference: Recommended Handling & Storage
For immediate guidance, please refer to the summary table below. Detailed explanations are provided in the subsequent FAQ and Troubleshooting sections.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid: -20°C, long-term.[1] Solution: -80°C, short-term.[1] | Minimizes thermal degradation and slows down potential solid-state reactions. Ultra-low temperatures are crucial for preserving solution integrity. |
| Atmosphere | Store solid under an inert atmosphere (Argon or Nitrogen). | The primary amine is susceptible to oxidation.[2] |
| Light Exposure | Protect from light at all times (use amber vials). | Purine rings can be susceptible to photodegradation.[3][4] |
| Moisture/Humidity | Store in a desiccated environment. | The compound is hygroscopic, and moisture can initiate hydrolytic degradation.[3][5] |
Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for solid 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride?
Answer:
For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from light.[1] It is highly recommended to store it in a desiccator under an inert atmosphere, such as argon or nitrogen.
-
Causality (The "Why"): There are three primary environmental factors that can degrade the compound in its solid state:
-
Temperature: Elevated temperatures provide the activation energy needed for slow-acting degradation reactions to occur. Storing at -20°C significantly reduces the kinetic rate of these reactions.
-
Moisture: As a hydrochloride salt with amine functional groups, the compound is likely hygroscopic.[5] Absorbed water can act as a reactant, leading to hydrolysis of the purine ring.[2]
-
Oxygen & Light: The aminobutyl side chain and the electron-rich purine ring are susceptible to oxidation and photodegradation.[2][3] Using an inert atmosphere and amber vials mitigates these risks.[3]
-
FAQ 2: My solution of the compound is developing a yellow tint. What is causing this and how can I prevent it?
Answer:
A yellow discoloration is a classic indicator of oxidative degradation . The primary amine on the butyl side chain is a likely site for oxidation, which can form colored byproducts.[2] This process can be accelerated by exposure to air (oxygen), trace metal ions, and light.
-
Prevention Strategies:
-
Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Gas: If possible, handle the solid and prepare solutions in a glove box or under a stream of inert gas.
-
Add a Chelating Agent: Trace metal impurities can catalyze oxidation.[3] If compatible with your experimental system, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester these metals.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.
-
FAQ 3: What are the primary chemical degradation pathways I should be aware of?
Answer:
Based on the structure of 9-(2-aminobutyl)-9H-purin-6-amine, the most probable degradation pathways are hydrolysis, oxidation, and photolysis. These are common degradation routes for pharmaceutical molecules identified during forced degradation studies.[4][6][7]
-
Hydrolysis: The purine ring system, particularly at the glycosidic-like bond (N9-C1') and the C6-amine, can be susceptible to cleavage under strongly acidic or basic conditions.[2][3] As a hydrochloride salt, dissolving the compound in unbuffered water will create a mildly acidic environment that could facilitate slow hydrolysis over time.
-
Oxidation: This is a significant risk due to the primary amine. Oxidation can lead to the formation of imines, hydroxylamines, or further degradation products.[2][8] The purine ring itself can also be oxidized.
-
Photolysis: Exposure to UV or even high-intensity visible light can provide the energy to break chemical bonds or generate reactive radical species, leading to complex degradation profiles.[3]
Caption: Key degradation pathways for the compound.
FAQ 4: Which solvents are best for preparing stock solutions to maximize stability?
Answer:
The choice of solvent is critical and depends on the intended experimental use.
| Solvent | Recommendation & Rationale |
| DMSO | Highly Recommended. DMSO is a polar aprotic solvent that is generally non-reactive towards amines and purine rings. It is an excellent choice for long-term storage of stock solutions at -80°C. |
| Anhydrous Ethanol/Methanol | Good Alternative. These polar protic solvents are also suitable. Using anhydrous grades is essential to minimize the risk of hydrolysis. Solutions should be stored at -80°C and used promptly after preparation. |
| Aqueous Buffers | Use with Caution. If an aqueous solution is required, use a freshly prepared buffer, ideally between pH 6.0 and 7.4 .[9] Avoid highly acidic or alkaline conditions. Prepare these solutions immediately before use and do not store them for extended periods, even when frozen. The stability of related compounds has been shown to be highly pH-dependent.[9] Always deoxygenate the buffer before dissolving the compound. |
Troubleshooting & Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
This protocol provides a self-validating method for preparing a stock solution with minimal initial degradation.
Materials:
-
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile, amber glass vial with a screw cap
-
Analytical balance and appropriate weighing tools
Procedure:
-
Pre-treatment of Vial: Dry the amber vial and cap in an oven at 110°C for at least 2 hours and allow it to cool to room temperature in a desiccator. This removes any adsorbed moisture.
-
Inert Atmosphere: Place the cooled vial on the analytical balance. Briefly flush the vial with a gentle stream of argon or nitrogen.
-
Weighing: Tare the balance. Quickly weigh the desired amount of the compound directly into the vial. Causality: Minimizing time exposed to ambient air reduces moisture uptake and oxidation.
-
Solvent Addition: Calculate the required volume of DMSO for a 10 mM solution. Add the anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Inert Gas Blanket: Briefly flush the headspace of the vial with inert gas before final capping. This replaces the oxygen-containing air in the headspace.
-
Storage: Parafilm the cap to ensure an airtight seal. Label clearly and store immediately at -80°C .[1]
Protocol 2: Workflow for Investigating Suspected Degradation
If you suspect your compound has degraded, this workflow provides a logical sequence of steps to identify the cause. Forced degradation studies are a standard approach to understand the chemical behavior of a molecule under stress.[6][10][11]
Caption: Troubleshooting workflow for degradation analysis.
Mini-Forced Degradation Study Protocol:
This study aims to intentionally degrade the compound under controlled conditions to see which condition (acid, base, oxidation, etc.) produces the degradation products seen in your suspect sample. A target degradation of 5-20% is ideal.[4][12]
Setup:
-
Prepare five separate, identical solutions of your compound (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Control: Protect from light, keep at room temperature.
-
Acid: Add 0.1 M HCl.
-
Base: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Heat: Place one sample in a 60°C oven.
-
Light: Place one sample in a photostability chamber (or under a strong UV lamp).
Execution:
-
Incubate the samples for a set time (e.g., 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples, including the control, by a suitable HPLC-UV method.
-
Compare the chromatograms. If the degradation pattern in one of the stressed samples matches your suspect sample, you have likely identified the cause of the degradation.
By understanding the specific vulnerabilities of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride, you can implement precise handling and storage strategies to ensure the integrity of your experiments and the reliability of your results.
References
- Jain, R., & Gupta, A. (2013). Forced degradation and impurity profiling: a comprehensive update of various analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 73, 1-20.
- Kavitha, J., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 73, 1-20.
- Magdeldin, S. (2012). An Overview of Degradation Strategies for Amitriptyline. MDPI.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- Patel, H. (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- MedchemExpress. (n.d.). 2-Aminopurine | DNA Structure Probe.
- Jeong, H. J., et al. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Journal of Medicinal Chemistry, 44(4), 532-541.
- Srivastava, V., et al. (1991). Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. Journal of Medicinal Chemistry, 34(7), 2247-2256.
- Pluciński, F., & Ciesielski, A. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6331.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. library.dphen1.com [library.dphen1.com]
- 11. onyxipca.com [onyxipca.com]
- 12. sgs.com [sgs.com]
9-(2-aminobutyl)-9H-purin-6-amine hydrochloride protocol refinement for specific cell lines
Protocol Refinement & Troubleshooting Guide
Product Class: Acyclic Nucleoside Analog / Adenine Derivative Primary Application: Antimetabolite Research (Viral Polymerase Inhibition / Methyltransferase Interference) Chemical Nature: Hydrochloride Salt (Hydrophilic/Amphiphilic)
Part 1: Executive Summary & Core Directive
This guide addresses the technical handling of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride , a synthetic adenine derivative. As a structural analog of adenosine, this compound typically functions by competing with natural substrates (ATP/dATP) or inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase.
The Critical Challenge: The hydrochloride (HCl) salt form enhances aqueous solubility but introduces acidity . When added to unbuffered or weakly buffered cell culture media at high concentrations, it can cause localized acidification, leading to immediate protein precipitation or "false positive" cytotoxicity (acid shock rather than drug effect).
Standard Protocol Overview:
-
Solvation: Prepare high-concentration stock in DMSO or Water (pH monitored).
-
Neutralization: Buffer adjustment is required for concentrations >100 µM in media.
-
Treatment: Pulse-chase or continuous incubation depending on cell cycle kinetics.
Part 2: Detailed Experimental Protocols
Module A: Stock Solution Preparation (The "Solubility" Check)
Objective: Create a stable, sterile stock solution without degrading the active compound.
| Parameter | Specification | Causality / Scientific Rationale |
| Solvent Choice | Anhydrous DMSO (Preferred) or Sterile Water | DMSO prevents hydrolysis and maintains sterility. Water is viable for HCl salts but risks bacterial growth if not aliquoted immediately. |
| Stock Conc. | 10 mM - 100 mM | High concentration stocks minimize the volume of solvent added to cells (keeping DMSO <0.5%). |
| Storage | -20°C (Desiccated) | Nucleoside analogs are hygroscopic. Moisture promotes hydrolysis of the amine groups. |
| Thawing | 37°C Water Bath | Precipitates often form at -20°C. Complete resolubilization is critical before dilution. |
Step-by-Step Protocol:
-
Weigh X mg of 9-(2-aminobutyl)-9H-purin-6-amine HCl.
-
Add Y mL of Anhydrous DMSO to achieve 50 mM concentration.
-
Vortex vigorously for 30 seconds. Note: If the solution is cloudy, warm to 37°C for 5 minutes.
-
Aliquot into single-use amber tubes (avoid freeze-thaw cycles).
Module B: Cell Culture Treatment (The "Bio-Assay")
Objective: Deliver the compound to cells without inducing solvent toxicity or pH shock.
Cell Line Specifics:
-
Rapidly Dividing (e.g., HEK293, HeLa): High sensitivity due to S-phase dependency.
-
Quiescent/Primary Cells: Lower sensitivity; may require higher doses or longer incubation (48-72h).
Protocol:
-
Seeding: Seed cells 24 hours prior to treatment. Target 60-70% confluency at time of treatment.
-
Intermediate Dilution (Crucial Step):
-
Do NOT add 100 mM stock directly to the well.
-
Prepare a 10x Working Solution in culture media.
-
Check Point: If the media turns yellow (acidic) upon adding the drug, add 1N NaOH dropwise until the phenol red returns to pink (pH 7.2-7.4).
-
-
Final Addition: Add the 10x solution to the cells (1:10 dilution) to reach 1x final concentration.
-
Incubation: 24h to 72h.
Part 3: Visualization (Mechanism & Workflow)
Diagram 1: Metabolic Activation Pathway
Context: As an adenine analog, this compound likely requires intracellular processing to exert its effect. The diagram below illustrates the putative pathway via Adenosine Kinase (AK) or direct enzyme inhibition.
Caption: Putative mechanism of action. Route A applies if the compound acts as a chain terminator (antiviral). Route B applies if it acts as a methylation inhibitor (SAH analog).
Diagram 2: Troubleshooting Precipitation Logic
Context: Decision tree for handling precipitation issues during stock preparation.
Caption: Logic flow for resolving compound precipitation. Acidic shifts are common with HCl salts and must be neutralized.
Part 4: Troubleshooting FAQs
Q1: Why does the media turn yellow immediately after adding the drug? A: This is due to the Hydrochloride (HCl) counter-ion. At high concentrations (e.g., >100 µM), the acidity overcomes the bicarbonate buffer in the media.
-
Fix: Pre-dilute the drug in a small volume of media or PBS, adjust the pH to 7.4 using sterile 1N NaOH, and then add it to the main cell culture. Alternatively, use HEPES-buffered media (25 mM) for stronger buffering capacity.
Q2: My IC50 values are inconsistent between experiments. Why? A: Nucleoside analogs are often Cell Cycle Dependent .
-
Explanation: If the compound acts by inhibiting DNA replication (Route A in Diagram 1), it is only effective during the S-phase. Variations in initial seeding density (confluency) affect the percentage of cells in S-phase.
-
Fix: Standardize your seeding density (e.g., 5,000 cells/well for 96-well plates) and ensure cells are in the log-growth phase at the time of treatment.
Q3: The compound precipitates in serum-free media but not in complete media. A: Serum proteins (Albumin) can act as carriers for hydrophobic/amphiphilic molecules, preventing precipitation.
-
Fix: If you must use serum-free media, ensure you are well below the solubility limit, or add a carrier protein like 0.1% BSA (Bovine Serum Albumin) to stabilize the solution.
Q4: Is the "2-aminobutyl" group chiral? Does it matter? A: Yes, the 2-aminobutyl chain contains a chiral center.
-
Impact: Biological systems are stereoselective. One enantiomer (e.g., S-isomer) might be significantly more potent than the other.
-
Action: Verify if your batch is a racemate (mix) or a pure enantiomer. If using a racemate, the effective concentration of the active isomer is likely 50% of the nominal concentration.
Part 5: References
-
De Clercq, E. (2013). Acyclics: The Holy Grail of Antiviral Chemotherapy. ScienceDirect.
-
Context: Foundational text on the structure-activity relationships of acyclic nucleoside analogs.
-
-
Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery.
-
Context: detailed mechanisms of uptake (transporters) and metabolic activation (kinases).
-
-
BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. BenchChem.
-
Context: General protocols for handling hydrophobic and acidic salt compounds in vitro.
-
-
Thermo Fisher Scientific. (2024). Mammalian Cell Culture Basics: Troubleshooting. Thermo Fisher.
-
Context: Standard operating procedures for pH and solubility management in media.
-
-
Yuan, H., et al. (2011). S-Adenosylhomocysteine Hydrolase Inhibitors: A Source of New Antiviral Agents. Current Pharmaceutical Design.
-
Context: Mechanistic insight into adenine derivatives with alkyl-amino chains acting as SAH hydrolase inhibitors.
-
Validation & Comparative
A Guide to Ensuring Reproducibility for Novel Aminopurine Derivatives: The Case of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
In the landscape of drug discovery and development, the reproducibility of experimental results is the cornerstone of scientific validity and progress. For novel chemical entities, such as the chiral aminopurine derivative 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride, where a wealth of public data is not yet available, establishing robust and reproducible protocols is of paramount importance. This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on how to ensure the reproducibility of synthesis, characterization, and biological evaluation of this, and similar, novel compounds. We will delve into best practices, provide detailed experimental protocols, and offer a framework for comparing results, thereby fostering confidence in the data generated.
Part 1: The Foundation of Reproducibility: Synthesis and Purification
The journey to reproducible biological data begins with the consistent synthesis and purification of the molecule of interest. Minor variations in the synthetic route or purification protocol can lead to the presence of impurities or different isomeric ratios, which can significantly impact the biological activity observed.
A common and reliable method for the synthesis of 9-substituted adenines is the alkylation of adenine. However, direct alkylation can often lead to a mixture of N7 and N9 isomers, necessitating a more controlled approach. A robust method involves the protection of the N7 position, followed by alkylation and deprotection. For the synthesis of a chiral compound such as 9-(2-aminobutyl)-9H-purin-6-amine, starting with a chiral precursor is essential to control the stereochemistry.
Herein, we propose a synthetic route starting from 6-chloropurine and commercially available (R)- or (S)-2-aminobutane. This approach offers good control over regioselectivity and stereochemistry.
Caption: Proposed synthetic workflow for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
-
Synthesis of 9-(2-aminobutyl)-6-chloro-9H-purine (C):
-
To a solution of 6-chloropurine (A, 1.0 eq) in n-butanol, add N,N-diisopropylethylamine (DIEA, 2.5 eq).
-
Add (R)- or (S)-2-aminobutane (B, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
-
Synthesis of 9-(2-aminobutyl)-9H-purin-6-amine (D):
-
Dissolve the purified 9-(2-aminobutyl)-6-chloro-9H-purine (C) in a saturated solution of ammonia in methanol.
-
Transfer the solution to a sealed tube and heat at 80-100 °C.
-
Monitor the reaction by LC-MS. Upon completion, cool the tube to room temperature and carefully vent.
-
Concentrate the solution under reduced pressure and purify by column chromatography or recrystallization.
-
-
Formation of the Hydrochloride Salt (E):
-
Dissolve the purified free base (D) in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).
-
Add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.
-
The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The purification of the final compound and intermediates is crucial. High-performance liquid chromatography (HPLC) is recommended for final purification to ensure high purity.
-
Chiral Integrity: It is essential to use a chiral starting material and to verify the enantiomeric excess (e.g., by chiral HPLC) of the final product.
-
Isomeric Purity: The reaction conditions should be optimized to favor the N9 isomer. The isomeric purity should be confirmed by 2D NMR techniques (e.g., HMBC).
-
Documentation: Every step, including the source and lot number of reagents, reaction times, temperatures, and purification methods, should be meticulously documented to ensure traceability and reproducibility.
Part 2: Unambiguous Characterization: The Analytical Fingerprint
A comprehensive analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. This analytical "fingerprint" is the basis for comparing batches and ensuring that the same material is used in subsequent biological assays.
Caption: A comprehensive analytical workflow for the characterization of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation and identification of protons and carbons. | Spectra consistent with the proposed structure. |
| HRMS | Determination of the exact mass and molecular formula. | Measured mass within 5 ppm of the calculated mass. |
| HPLC/UPLC-MS | Assessment of chemical purity. | Purity ≥ 95% (or as required by the specific application). |
| Chiral HPLC | Determination of enantiomeric excess. | Enantiomeric excess ≥ 99%. |
| 2D NMR (HMBC, HSQC) | Unambiguous confirmation of the N9 isomer. | Correlation signals consistent with the N9 substitution pattern. |
| Elemental Analysis | Confirmation of the elemental composition and salt stoichiometry. | Experimental values within ±0.4% of the calculated values. |
| Karl Fischer Titration | Quantification of water content. | Water content within specified limits (e.g., <1%). |
Part 3: Biological Evaluation: Striving for Consistent Functional Data
Reproducibility in biological assays is contingent on a well-characterized compound and a meticulously controlled experimental setup. Aminopurine derivatives are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). For the purpose of this guide, we will outline a hypothetical kinase inhibition assay.
Let's assume 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is a putative inhibitor of a protein kinase, for example, a cyclin-dependent kinase (CDK) involved in cell cycle regulation.
Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride.
This protocol is an example of a biochemical kinase inhibition assay using a technology such as ADP-Glo™ (Promega).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound in assay buffer to achieve the desired final concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Rationale | Best Practices |
| Compound Handling | Solubility and stability can affect the active concentration. | Use a freshly prepared stock solution or validate the stability of stored solutions. Ensure complete solubilization. |
| Assay Buffer Composition | pH, ionic strength, and additives can influence enzyme activity. | Use a consistent, well-defined buffer system. Report the full composition. |
| Reagent Concentrations | Kinase, substrate, and ATP concentrations affect the IC₅₀ value. | Use concentrations that are well-defined and consistent across experiments (e.g., ATP at the Kₘ value). |
| Incubation Times and Temperatures | These parameters control the reaction kinetics. | Precisely control and document all incubation times and temperatures. |
| Instrumentation | Detector sensitivity and settings can impact the signal. | Use the same instrument with consistent settings. Perform regular calibration. |
Part 4: Comparative Analysis and Troubleshooting
When comparing results, either between different batches of the compound or between different laboratories, a standardized approach is essential.
-
Side-by-Side Analysis: Whenever possible, test different batches of the compound in the same assay run.
-
Reference Standard: Use a well-characterized "gold standard" batch of the compound as a reference in all assays.
-
Inter-Laboratory Comparison: If comparing results between labs, ensure that the protocols are identical and that the same lots of critical reagents are used.
-
Data Transparency: Share all raw data and detailed experimental conditions to facilitate a thorough comparison.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent IC₅₀ values | - Compound degradation or precipitation.- Variation in reagent concentrations.- Different assay conditions. | - Re-analyze the purity and concentration of the compound stock.- Prepare fresh reagents and validate their concentrations.- Review and align assay protocols. |
| Variable Synthetic Yields | - Purity of starting materials.- Variations in reaction conditions (temperature, time).- Inefficient purification. | - Use starting materials from the same supplier and lot.- Tightly control and monitor reaction parameters.- Optimize the purification protocol. |
| Discrepancies in Analytical Data | - Instrument calibration issues.- Sample preparation errors.- Presence of undetected impurities. | - Calibrate analytical instruments regularly.- Use standardized sample preparation procedures.- Employ orthogonal analytical methods to confirm purity. |
By adhering to the principles and protocols outlined in this guide, researchers can establish a high degree of confidence in the reproducibility of their findings for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride and other novel chemical entities. This rigorous approach is fundamental to the successful translation of basic research into tangible therapeutic advances.
References
Note: As specific literature on 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride is limited, this reference list includes authoritative sources for the general principles and methods described in this guide.
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride. As a purine analog, this compound and others in its class require careful handling not just during their use in research and development, but through to their final disposition. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory compliance and scientific best practices to ensure safety and minimize environmental impact.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride may not be readily available, we can infer its likely hazard profile by examining structurally similar amine-containing heterocyclic compounds. This process of analogizing is a critical skill in managing novel research chemicals.
Amines as a class can be corrosive, toxic, and environmentally hazardous.[1][2] The hydrochloride salt form suggests good water solubility. Based on data from similar structures, the primary hazards are likely to include skin, eye, and respiratory irritation, and potential harm if swallowed.[3][4][5]
Table 1: Inferred Hazard Profile for 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride
| Hazard Classification | Category | Description | Source Analogues |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [3][5][6] |
| Skin Irritation | Category 2 | Causes skin irritation. | [3][4][5] |
| Eye Irritation | Category 2A | Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3][4][5] |
| Aquatic Hazard (Acute & Chronic) | Category 1 or 2 | Potentially toxic to aquatic life with long-lasting effects. | [6] |
Due to these characteristics, 9-(2-aminobutyl)-9H-purin-6-amine hydrochloride must be treated as a hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7][8] It is imperative to avoid disposing of this chemical down the drain or in regular trash.[1][9]
Core Disposal Protocol: From Point of Generation to Final Pickup
The fundamental principle of hazardous waste management is to ensure containment and segregation from the moment the material is designated as waste.[10] All laboratory personnel who generate chemical waste must be trained on these procedures.[9][11]
Step 1: Immediate Waste Collection at the Satellite Accumulation Area (SAA)
The SAA is the location in the laboratory where waste is first collected, at or near the point of generation and under the control of laboratory personnel.[12]
-
Designate a Container: Select a waste container that is in good condition and chemically compatible with the amine hydrochloride salt.[7][9] The original reagent bottle is often an excellent choice.[9][10] For liquid waste (e.g., solutions), ensure the container has a secure, leak-proof cap.[7]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] The label must include:
-
Segregation: Store the waste container with other compatible materials. Crucially, it must be segregated from:
-
Container Management: Keep the waste container closed at all times except when adding waste.[9] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9][12]
Step 2: Requesting Waste Pickup
Once the waste container is full or the material is no longer needed, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][9][10] Your institution is responsible for ensuring the waste is transported to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[10][12]
The following diagram illustrates the decision-making workflow for handling this chemical waste within the laboratory.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 9-(2-phenylethyl)-9H-purin-6-amine | C13H13N5 | CID 309375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ishn.com [ishn.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
